Tris(4-iodophenyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-N,N-bis(4-iodophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZDWJFOYXGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430979 | |
| Record name | Tris(4-iodophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4181-20-8 | |
| Record name | Tris(4-iodophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-iodophenyl)amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tris(4-iodophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and applications of Tris(4-iodophenyl)amine. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental methodologies.
Core Chemical Properties
This compound is a halogenated aromatic amine that serves as a versatile building block in supramolecular chemistry and materials science.[] Its structural and electronic properties make it a valuable precursor in the synthesis of complex organic architectures.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂I₃N | [2] |
| Molecular Weight | 623.01 g/mol | [] |
| Appearance | White to light yellow or light brown crystalline powder/crystal | [3][4][5] |
| Melting Point | 167 °C, 187.0 to 191.0 °C, 189 °C | [][3][6] |
| Boiling Point (Predicted) | 559.5 ± 45.0 °C | |
| Density (Predicted) | 2.172 ± 0.06 g/cm³ | |
| Solubility | Soluble in toluene and dichloromethane. | |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature or in a refrigerator. | [7] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H).[8]
-
¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0.[8]
-
Infrared (IR) and Raman Spectroscopy: ATR-IR and FT-Raman spectra have been recorded, providing further structural confirmation.[2]
Crystal Structure
This compound crystallizes in a monoclinic system with the space group P 1 21/n 1.[2] The unit cell parameters are reported as:[2]
-
a = 10.6033 Å
-
b = 11.4222 Å
-
c = 16.0787 Å
-
α = 90.00°
-
β = 106.9870°
-
γ = 90.00°
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound starting from triphenylamine is detailed below.[8]
Materials:
-
Triphenylamine (1 g, 4.1 mmol)
-
IPe₂BF₄ (5.3 g, 14.3 mmol)
-
Dichloromethane (CH₂Cl₂, 60 mL)
-
Trifluoromethanesulfonic acid (TfOH, 900 μL, 4.1 mmol)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flask, mix triphenylamine and IPe₂BF₄ in CH₂Cl₂. Cool the mixture to 0 °C under a nitrogen atmosphere.[8]
-
Addition of Acid: Slowly add trifluoromethanesulfonic acid dropwise to the cooled mixture.[8]
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 21 hours, during which the solution should turn a reddish-brown color.[8]
-
Quenching: After the reaction is complete, add saturated aqueous NaHCO₃ and Na₂S₂O₃ to the mixture.[8]
-
Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers.[8]
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ and NaCl solutions.[8]
-
Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.[8]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield this compound. The reported yield for this protocol is 99%.[8]
Reactivity and Applications
This compound is a key intermediate in the synthesis of various functional materials. The iodine substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions.
Core Applications
-
Nanomaterials and Supramolecular Chemistry: It is a valuable building block for the preparation of nanostructures and nanoparticles.[][8] This includes the construction of complex architectures like macrocycle-in-a-macrocycle superstructures and supramolecular nanocages based on terpyridine building blocks.[][8]
-
Organic Electronics: this compound and its derivatives are utilized in the field of organic electronics, particularly as intermediates for materials used in Organic Light Emitting Diodes (OLEDs).[4]
While some triphenylamine derivatives, such as Tris(4-aminophenyl)amine, are explored as building blocks in pharmaceutical development, specific applications of this compound in drug development are not widely documented.[9]
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2][7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area.
References
- 2. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4181-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 5. This compound, CasNo.4181-20-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. トリス(4-ヨードフェニル)アミン | this compound | 4181-20-8 | 東京化成工業株式会社 [tcichemicals.com]
- 7. This compound | 4181-20-8 [sigmaaldrich.com]
- 8. This compound | 4181-20-8 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to Tris(4-iodophenyl)amine (CAS Number: 4181-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-iodophenyl)amine, with the CAS number 4181-20-8, is a halogenated aromatic amine that serves as a pivotal building block in the realm of materials science and organic electronics.[1][2] Its unique molecular architecture, featuring a central nitrogen atom bonded to three iodophenyl rings, imparts desirable electronic and structural properties. This makes it a valuable precursor for the synthesis of a variety of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and as a component of Covalent Organic Frameworks (COFs).[2][3] The presence of iodine atoms provides reactive sites for cross-coupling reactions, enabling the construction of larger, conjugated systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its key applications.
Chemical and Physical Properties
This compound is typically a light brown or yellow crystalline powder.[2][4] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4181-20-8 | [1][4][5][6] |
| Molecular Formula | C₁₈H₁₂I₃N | [7] |
| Molecular Weight | 623.01 g/mol | [4][5] |
| Appearance | Off-white to yellow crystal/powder | [2][4] |
| Melting Point | 167 °C | [2][3][5] |
| Purity | Typically ≥97% | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H) | [1] |
| ¹³C NMR (CDCl₃) | δ 146.5, 138.4, 126.0 | [1] |
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [6] |
| Space Group | P 1 21/n 1 | [6] |
| a | 10.6033 Å | [6] |
| b | 11.4222 Å | [6] |
| c | 16.0787 Å | [6] |
| α | 90.00° | [6] |
| β | 106.9870° | [6] |
| γ | 90.00° | [6] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the direct iodination of triphenylamine.[1]
Experimental Protocol
Materials:
-
Triphenylamine
-
IPe₂BF₄ (bis(pyridine)iodonium tetrafluoroborate)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve triphenylamine (1.0 g, 4.1 mmol) and IPe₂BF₄ (5.3 g, 14.3 mmol) in dichloromethane (60 mL).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add trifluoromethanesulfonic acid (900 μL, 4.1 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 21 hours. The solution will gradually turn reddish-brown.
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ and NaCl solutions.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent system to yield this compound as a solid.[1]
References
- 1. This compound | 4181-20-8 [chemicalbook.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. This compound | 4181-20-8 [sigmaaldrich.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C18H12I3N) [pubchemlite.lcsb.uni.lu]
Tris(4-iodophenyl)amine molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and experimental data for Tris(4-iodophenyl)amine, a key building block in materials science and chemical synthesis.
Core Molecular Information
This compound, with the CAS Number 4181-20-8, is an aromatic amine featuring a central nitrogen atom bonded to three 4-iodophenyl groups.[1][2][3][4] Its unique electronic and structural properties make it a valuable precursor in the synthesis of advanced materials.
Molecular Formula: C₁₈H₁₂I₃N[2][3][4][5]
IUPAC Name: 4-iodo-N,N-bis(4-iodophenyl)aniline[3][5]
Common Synonyms: TRI(4-IODOPHENYL)AMINE, Trisiodophenylamine, 4,4′,4”-Nitrilotris(1-iodobenzene), TITPA[2][4][6]
Molecular Structure Diagram
The structure of this compound consists of a central nitrogen atom creating a trigonal pyramidal geometry with the three attached iodophenyl rings.
Caption: Molecular structure of this compound.
Physicochemical and Crystallographic Data
The key properties of this compound are summarized below. This data is essential for its application in experimental settings and material fabrication. It is typically a light brown or off-white to yellow crystalline powder.[4][6][7]
| Property | Value |
| Molecular Weight | 623.01 g/mol |
| Melting Point | 167 °C |
| Boiling Point | 559.5 ± 45.0 °C (Predicted) |
| Density | 2.172 ± 0.06 g/cm³ (Predicted) |
| Purity | >97% - 99% |
| Storage Conditions | Room Temperature, Refrigerator, Sealed, Dry, Dark |
Table 1: Physicochemical Properties of this compound.[2][4][7]
Crystallographic data provides insight into the solid-state packing and conformation of the molecule.
| Crystal Parameter | Value |
| Space Group | P 1 21/n 1 |
| a | 10.6033 Å |
| b | 11.4222 Å |
| c | 16.0787 Å |
| α | 90.00° |
| β | 106.9870° |
| γ | 90.00° |
Table 2: Crystal Structure Data for this compound.[3]
Experimental Protocols
Synthesis of this compound [1]
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Triphenylamine
-
IPe₂BF₄
-
Dichloromethane (CH₂Cl₂)
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
Combine triphenylamine (1 g, 4.1 mmol) and IPe₂BF₄ (5.3 g, 14.3 mmol) in CH₂Cl₂ (60 mL) in a reaction vessel.
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Slowly add trifluoromethanesulfonic acid (900 μL, 4.1 mmol) dropwise to the mixture.
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for 21 hours, during which the solution should turn reddish-brown.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ and NaCl solutions.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a hexane/EtOAc (5/1) eluent system to yield pure this compound.
Yield: 99% (2.507 g)
Characterization: The final product is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)
-
¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0
Applications and Relevance
This compound serves as a critical building block in several areas of materials science and chemistry:
-
Organic Light-Emitting Diodes (OLEDs): It is used as an intermediate in the synthesis of materials for OLEDs.[4]
-
Nanomaterials: It is employed in the preparation of nanostructures and nanoparticles.[1]
-
Supramolecular Chemistry: The compound is utilized in the construction of complex architectures like macrocycles and supramolecular nanocages.[1]
Its utility stems from the three reactive iodine sites, which can be readily functionalized through various cross-coupling reactions, allowing for the extension of the molecular framework and the tuning of its electronic and photophysical properties.
References
- 1. This compound | 4181-20-8 [chemicalbook.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound, CasNo.4181-20-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. This compound | 4181-20-8 [sigmaaldrich.com]
Synthesis of Tris(4-iodophenyl)amine from Triphenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Tris(4-iodophenyl)amine from triphenylamine, a crucial building block in the development of novel nanostructures, nanoparticles, and supramolecular assemblies.[1] This document provides a comprehensive overview of the synthetic protocol, including quantitative data, detailed experimental procedures, and a visual representation of the reaction workflow.
Overview of the Synthesis
The synthesis of this compound from triphenylamine is achieved through an electrophilic iodination reaction. This process involves the direct introduction of iodine atoms onto the para-positions of the three phenyl rings of the triphenylamine molecule. The reaction is typically carried out in a suitable organic solvent and utilizes a potent iodinating agent in the presence of an acid catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Triphenylamine | [1] |
| Product | This compound | [1] |
| Molecular Formula | C₁₈H₁₂I₃N | [1] |
| Molecular Weight | 623.01 g/mol | [1] |
| Yield | 99% | [1] |
| Melting Point | 167 °C | [1] |
| Appearance | Light brown crystalline powder | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from triphenylamine.[1]
Materials:
-
Triphenylamine (1 g, 4.1 mmol)
-
IPe₂BF₄ (5.3 g, 14.3 mmol)
-
Dichloromethane (CH₂Cl₂, 60 mL)
-
Trifluoromethanesulfonic acid (TfOH, 900 μL, 4.1 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flask, combine triphenylamine (1 g, 4.1 mmol) and IPe₂BF₄ (5.3 g, 14.3 mmol) in dichloromethane (60 mL).
-
Cooling: Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (900 μL, 4.1 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 21 hours, during which the solution will turn a reddish-brown color.
-
Quenching: After the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with saturated NaHCO₃ and NaCl solutions.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter the dried organic phase and concentrate it to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield this compound (2.507 g, 99% yield).
Characterization:
The structure of the final product, this compound, was confirmed by ¹H and ¹³C NMR spectroscopy.[1]
-
¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)
-
¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound from triphenylamine.
Caption: Synthesis workflow for this compound.
Conclusion
This guide provides a detailed and reproducible protocol for the high-yield synthesis of this compound from triphenylamine. The straightforward procedure and high purity of the resulting product make this method highly suitable for researchers and professionals in the fields of materials science and drug development who require this versatile building block for their work.
References
Spectroscopic Profile of Tris(4-iodophenyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Tris(4-iodophenyl)amine (CAS No: 4181-20-8), a crucial building block in the synthesis of nanostructures and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Chemical Structure and Properties
Spectroscopic Data
The following data has been compiled from various sources to provide a detailed spectroscopic profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |
| 7.54 | Doublet (d) | 8.9 | 6H | Ar-H (ortho to Nitrogen) | CDCl₃ |
| 6.81 | Doublet (d) | 8.9 | 6H | Ar-H (meta to Nitrogen) | CDCl₃ |
| [Data sourced from ChemicalBook.][4] |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 146.5 | Ar-C (C-N) | CDCl₃ |
| 138.4 | Ar-C (C-H) | CDCl₃ |
| 126.0 | Ar-C (C-I) | CDCl₃ |
| [Data sourced from ChemicalBook.][4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ion/Adduct | Calculated m/z |
| [M]⁺ | 622.80985 |
| [M+H]⁺ | 623.81768 |
| [M+Na]⁺ | 645.79962 |
| [M+K]⁺ | 661.77356 |
| [M+NH₄]⁺ | 640.84422 |
| [Predicted data sourced from PubChemLite.][2] |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1600 - 1450 | Aromatic C=C Ring Stretch |
| 1335 - 1250 | Aromatic C-N Stretch[5][6] |
| ~1000 | C-I Stretch |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz.[7] For ¹³C NMR, a frequency of 75 or 100 MHz is common.[7] Standard pulse sequences are used to acquire the spectra.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is employed. For a molecule like this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common choices.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, an Attenuated Total Reflectance (ATR) accessory is often used.[1] A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. The instrument, such as a Bruker Tensor 27 FT-IR, records the frequencies at which the sample absorbs the radiation.[1]
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group vibrations.
Workflow Visualization
The logical flow of spectroscopic analysis for a compound like this compound is depicted below.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C18H12I3N) [pubchemlite.lcsb.uni.lu]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound | 4181-20-8 [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of Tris(4-iodophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Tris(4-iodophenyl)amine, a key intermediate in various chemical syntheses. The document details its melting point and solubility, offering standardized experimental protocols for their determination.
Core Physical Properties
This compound presents as a white to light yellow or light brown crystalline powder.[1][2][3] Key physical data are summarized below, providing a baseline for its use in experimental and developmental settings.
| Physical Property | Value | Source |
| Melting Point | 187.0 to 191.0 °C | [1] |
| 189 °C | [1] | |
| 167 °C | [2][3][4] | |
| Solubility | Soluble in Toluene, Dichloromethane | [1] |
Note: The variation in reported melting points may be attributed to differences in purity or the analytical method employed.
Experimental Protocols
The following sections outline detailed methodologies for the determination of the melting point and solubility of organic compounds such as this compound.
1. Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is finely ground using a mortar and pestle.[8]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[7]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[6] The thermometer is positioned correctly according to the apparatus's instructions.
-
Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[6] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]
-
Cooling and Repetition: The apparatus should be allowed to cool before performing a repeat determination with a fresh sample to ensure accuracy.[6]
2. Solubility Determination
Understanding the solubility of a compound is crucial for its application in reactions, purifications, and formulations. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or cylinders
-
Spatula
-
Analytical balance
Procedure:
-
Solvent Selection: A range of solvents with varying polarities should be selected for testing (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).
-
Sample Preparation: A small, accurately weighed amount of the solid (e.g., 10-20 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by thorough stirring.[9]
-
Observation: The sample is visually inspected to determine if it has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
-
Systematic Testing: A systematic approach, often starting with water and then moving to organic solvents of decreasing polarity, can provide a comprehensive solubility profile.[10][11] For compounds with acidic or basic functional groups, solubility testing in aqueous acid or base can also be informative.[12]
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the melting point and solubility of an unknown organic compound.
Caption: Workflow for determining physical properties.
References
- 1. This compound | 4181-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
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- 9. chem.ws [chem.ws]
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- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Safety and Handling of Tris(4-iodophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Tris(4-iodophenyl)amine. The information is compiled from publicly available safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound is an organic compound with the following identifiers and properties.
| Property | Value | Source |
| Chemical Name | 4-iodo-N,N-bis(4-iodophenyl)aniline | PubChem[1] |
| CAS Number | 4181-20-8 | ChemicalBook[2], Sigma-Aldrich[3] |
| Molecular Formula | C18H12I3N | PubChem[1] |
| Molecular Weight | 623.01 g/mol | Jinan Future chemical Co.,Ltd[4] |
| Appearance | White to Light yellow powder to crystal | TCI AMERICA, Synthonix Corporation[3] |
| Melting Point | 167 °C | Jinan Future chemical Co.,Ltd[4], LookChem[5] |
| Boiling Point (Predicted) | 559.5 ± 45.0 °C | Jinan Future chemical Co.,Ltd[4] |
| Density (Predicted) | 2.172 ± 0.06 g/cm³ | Jinan Future chemical Co.,Ltd[4] |
| Purity | >97.0% (GC) | TCI AMERICA |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Skin irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Eye irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure, Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Source: PubChem[1], ChemicalBook[2], Sigma-Aldrich[3]
Safety and Handling Precautions
The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial engineering controls to final disposal.
Detailed Precautionary Statements
The following tables outline the specific precautionary statements associated with the handling of this compound.
Prevention
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash hands thoroughly after handling.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
Response
| Code | Statement |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P319 | Get medical help if you feel unwell.[2] |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[2] |
| P332+P317 | If skin irritation occurs: Get medical help.[2] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |
Storage
| Code | Statement |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] |
Disposal
| Code | Statement |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |
Experimental Protocols
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][6]
-
If Swallowed: Call a doctor or Poison Control Center immediately.[2]
Firefighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Firefighting Advice: Wear self-contained breathing apparatus for firefighting if necessary.[2]
-
Accidental Release: Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Collect the material and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains.[2]
This document is intended to provide guidance and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 4181-20-8 [sigmaaldrich.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. fishersci.com [fishersci.com]
A Technical Guide to High-Purity Tris(4-iodophenyl)amine for Research and Development
Introduction: Tris(4-iodophenyl)amine, with CAS Number 4181-20-8, is a pivotal aromatic amine building block in the fields of materials science and organic electronics.[1][2] Its triphenylamine core functionalized with three iodine atoms makes it an excellent precursor for synthesizing advanced materials through cross-coupling reactions. This guide provides an in-depth overview of its commercial availability, key properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. The high purity of this compound is critical for achieving reproducible results and high-performance devices, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and Covalent Organic Frameworks (COFs).[2][3][4][5]
Chemical and Physical Properties
This compound is typically an off-white to yellow or light brown crystalline powder.[2][6][7] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4181-20-8 | [1][6][8] |
| Molecular Formula | C₁₈H₁₂I₃N | [2][8][9] |
| Molecular Weight | 623.01 g/mol | [2][6][8] |
| IUPAC Name | 4-iodo-N,N-bis(4-iodophenyl)aniline | [8] |
| Synonyms | TITPA, Tri(4-iodophenyl)amine | [2][7] |
| Melting Point | 167 °C | [2][7] |
| Appearance | Off-white to yellow powder/crystals | [2][6] |
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 97% to 99%. The choice of supplier may depend on the required purity, quantity, and specific application.
| Supplier | Product Code(s) | Purity | Notes |
| Sigma-Aldrich (Synthonix) | SY3H3D682BB2 | 97% | Sold as a crystal powder.[6] |
| Fisher Scientific (Acros) | AC391060000, AC391060010, etc. | Not specified | Laboratory chemical grade.[10] |
| Tokyo Chemical Industry (TCI) | T2909 | >98.0% (HPLC) | Marketed for materials science applications. |
| Henan Allgreen Chemical | N/A | 99% | States application as an OLED Intermediate.[2] |
| HENAN SUNLAKE ENTERPRISE | N/A | 99% | Offers various grades including industrial and pharma.[7] |
| CP Lab Safety | N/A | min 98% | For professional research and industrial use only.[9] |
| Boron Molecular | BM1314 | 95% | Note: The CAS, formula, and MW listed on this specific product page appear inconsistent with this compound.[11] |
Experimental Protocols and Methodologies
Synthesis of this compound
A common laboratory-scale synthesis involves the direct iodination of triphenylamine. The following protocol is adapted from established procedures.[1]
Materials:
-
Triphenylamine
-
IPe₂BF₄ (Iodonium bis(pyridine) tetrafluoroborate)
-
CH₂Cl₂ (Dichloromethane)
-
TfOH (Trifluoromethanesulfonic acid)
-
Saturated aqueous NaHCO₃ (Sodium bicarbonate)
-
Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)
-
Saturated aqueous NaCl (Sodium chloride)
-
Na₂SO₄ (Sodium sulfate)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: Triphenylamine (4.1 mmol) and IPe₂BF₄ (14.3 mmol) are mixed in dichloromethane (60 mL) in a flask and cooled to 0 °C under a nitrogen atmosphere.[1]
-
Initiation: Trifluoromethanesulfonic acid (4.1 mmol) is added slowly to the mixture.[1]
-
Reaction: The mixture is stirred at room temperature for approximately 21 hours, during which it turns into a reddish-brown solution.[1]
-
Quenching: Upon completion, the reaction is quenched by adding saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.[1]
-
Extraction: The aqueous layer is extracted with dichloromethane. The organic layers are then combined.[1]
-
Washing and Drying: The combined organic phase is washed sequentially with saturated NaHCO₃ and NaCl solutions and subsequently dried over anhydrous Na₂SO₄.[1]
-
Purification: The dried solution is filtered and concentrated. The resulting crude product is purified by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield the final product.[1]
-
Characterization: The final product is characterized by ¹H NMR and ¹³C NMR to confirm its structure and purity.[1]
Application in Perovskite Solar Cell Fabrication
This compound and its derivatives are used as precursors for hole-transport materials (HTMs) in perovskite solar cells (PSCs).[12][13] A high-quality HTM is crucial for efficiently extracting charge carriers from the perovskite absorber layer, directly impacting device efficiency and stability.
General Workflow for n-i-p Perovskite Solar Cell Fabrication:
-
Substrate Preparation: A transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO) is cleaned meticulously.
-
Electron Transport Layer (ETL) Deposition: A compact layer of an n-type semiconductor (e.g., TiO₂ or SnO₂) is deposited onto the substrate.
-
Perovskite Absorber Deposition: The perovskite layer (e.g., CH₃NH₃PbI₃) is deposited via techniques like spin-coating, often from a precursor solution.[14]
-
Hole Transport Layer (HTL) Deposition: The HTM, synthesized from precursors like this compound derivatives, is deposited on the perovskite layer. This step is critical for device performance.[12][13]
-
Metal Contact Deposition: A conductive metal electrode (e.g., gold or silver) is thermally evaporated on top of the HTL to complete the device.
-
Characterization: The completed solar cell is analyzed for its performance, including power conversion efficiency and stability.
Safety and Handling
This compound is classified as an irritant. Proper handling is essential to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).[10][15]
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation mark)[6]
-
Hazard Statements:
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective equipment), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[6][15]
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are nearby.[10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and appropriate lab clothing.[10][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents.[10]
References
- 1. This compound | 4181-20-8 [chemicalbook.com]
- 2. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4181-20-8 [sigmaaldrich.com]
- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 8. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. fishersci.com [fishersci.com]
- 11. boronmolecular.com [boronmolecular.com]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. mdpi.com [mdpi.com]
- 15. chemicalbook.com [chemicalbook.com]
The Pivotal Role of Tris(4-iodophenyl)amine in Advanced Organic Synthesis: An In-depth Technical Guide
For Immediate Release
Zhengzhou, China – December 28, 2025 – Tris(4-iodophenyl)amine has emerged as a critical and versatile precursor in the field of organic synthesis, enabling the construction of complex, star-shaped molecules, and functional polymeric materials with wide-ranging applications in materials science and drug development. This technical guide provides an in-depth analysis of its utility, focusing on its application in key cross-coupling reactions, and offers detailed experimental protocols for researchers, scientists, and professionals in drug development.
Core Properties and Synthetic Utility
This compound is a triphenylamine derivative characterized by the presence of three iodine atoms at the para positions of the phenyl rings.[1][2] This trifunctionalized structure makes it an ideal building block for creating highly branched, three-dimensional molecular architectures. The carbon-iodine bonds are particularly amenable to a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann condensations. These reactions allow for the precise installation of a diverse array of functional groups, leading to the synthesis of novel triarylamine derivatives with tailored electronic and photophysical properties.[3][4][5]
Applications in Materials Science and Drug Development
The unique propeller-like, non-planar structure of the triphenylamine core, coupled with the ability to introduce various functionalities through its iodo groups, makes this compound a valuable precursor for:
-
Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent thermal and morphological stability.
-
Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs): The trifunctional nature of this compound allows it to act as a trigonal node in the construction of highly ordered, porous crystalline materials.[6][7] These materials have potential applications in gas storage, separation, and catalysis.
-
Star-Shaped Molecules: It serves as a central core for the synthesis of star-shaped molecules with potential applications in nonlinear optics, light-harvesting, and as drug delivery vehicles.[8][9][10]
-
Pharmaceutical Scaffolds: The triarylamine motif is present in a number of biologically active compounds, and the ability to functionalize this core through cross-coupling reactions opens up avenues for the development of new therapeutic agents.
Key Synthetic Transformations: A Quantitative Overview
The synthetic versatility of this compound is best illustrated through its participation in various cross-coupling reactions. The following tables summarize quantitative data for some of the most important transformations.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of carbon-carbon bonds between the aryl iodide of this compound and terminal alkynes, leading to the synthesis of star-shaped alkynyl-functionalized triarylamines.[4]
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | 92 |
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | 95 |
| 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | 90 |
Table 1: Representative Sonogashira Coupling Reactions of this compound.[11]
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and arylboronic acids, yielding highly substituted biaryl structures.[12][13][14][15][16]
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 18 | 85 |
| 4-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1 | 92 |
| 4-Formylphenylboronic acid | Cu-AIA-PC-Pd | K₂CO₃ | Ethanol | RT | 6 | 98 |
Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound.[12][13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of more complex triarylamine derivatives with diverse functionalities.[3][17][18][19]
| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 5 | 95 |
| Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 100 | 18 | 88 |
| Benzamide | Pd₂(dba)₃ / XantPhos | DBU | DMF | 100 | 18 | 75 |
Table 3: Representative Buchwald-Hartwig Amination Reactions involving Aryl Iodides.[1][17]
Ullmann Condensation
The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds, often requiring higher temperatures than palladium-catalyzed reactions.[5][20][21]
| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | CuI | K₂CO₃ | DMF | 120 | 15 | 85-95 |
| 4-tert-Butylphenol | CuI | Cs₂CO₃ | Pyridine | 110 | 24 | 80 |
| Aniline | CuI / Phenanthroline | K₂CO₃ | Nitrobenzene | 180 | 12 | 75 |
Table 4: Representative Ullmann Condensation Conditions for Aryl Iodides.[20][21]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of this compound in organic synthesis.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, the terminal alkyne (3.3 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 eq), and a co-catalyst such as CuI (0.05 eq) are added. A base, typically an amine like triethylamine (excess), is then introduced. The reaction mixture is stirred at a specified temperature (e.g., 65 °C) under an inert atmosphere until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by column chromatography.[11][22][23]
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 eq), the arylboronic acid (3.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq per iodo group) are combined in a solvent system like toluene/water. The mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 80 °C) until the starting material is consumed. After cooling, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.[13][15]
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq), the amine (3.3 eq), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand), and a strong base (e.g., NaOtBu) is prepared in an inert atmosphere glovebox. A dry, degassed solvent such as toluene or DMF is added, and the reaction is heated to the desired temperature (e.g., 100 °C). Upon completion, the reaction is cooled, diluted, and filtered. The filtrate is then worked up, and the product is purified by column chromatography.[1][17]
General Procedure for Ullmann Condensation
This compound (1.0 eq), the nucleophile (e.g., a phenol or amine, 3.3 eq), a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) are combined in a high-boiling polar solvent like DMF or pyridine. The mixture is heated to a high temperature (e.g., 120-180 °C) for several hours. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography.[20][21]
Visualizing Synthetic Pathways
The logical flow of synthetic strategies employing this compound can be effectively visualized using diagrams.
Conclusion
This compound stands as a cornerstone precursor for the synthesis of a wide range of advanced organic materials. Its trifunctional nature, combined with the reactivity of its carbon-iodine bonds in various cross-coupling reactions, provides a powerful platform for the rational design and construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in their pursuit of novel materials and therapeutics.
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)[1]
-
¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0[1]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound(4181-20-8) 1H NMR [m.chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. Synthesis of catalytically active porous organic polymers from metalloporphyrin building blocks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Characterisation of Novel Star-shaped Oligoluorenes for ... - Clara Orofino Peña - Google 圖書 [books.google.com.hk]
- 11. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
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- 21. mdpi.com [mdpi.com]
- 22. ijnc.ir [ijnc.ir]
- 23. arodes.hes-so.ch [arodes.hes-so.ch]
Methodological & Application
Synthesis Protocol for Tris(4-iodophenyl)amine: An Application Note
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Tris(4-iodophenyl)amine, a crucial building block in the development of novel organic electronic materials, including those used in nanostructures and nanoparticles.[1] The described method is an efficient iodination of triphenylamine, yielding the desired product in high purity. This protocol is intended for researchers and scientists in the fields of organic chemistry, materials science, and drug development.
Introduction
This compound is a key intermediate in the synthesis of various functional organic molecules. Its three iodine atoms provide reactive sites for a range of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the construction of complex, star-shaped molecules with tailored electronic and photophysical properties.[2] This protocol details a direct and high-yielding synthesis of this compound from commercially available triphenylamine.
Reaction Scheme
The synthesis proceeds via the direct iodination of triphenylamine using bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) as the iodinating agent and trifluoromethanesulfonic acid (TfOH) as a catalyst.
Reaction: Triphenylamine → this compound
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount Required | Molar Equivalents |
| Triphenylamine | C₁₈H₁₅N | 245.33 | 1.0 g | 1.0 |
| Bis(pyridine)iodonium(I) tetrafluoroborate | C₁₀H₁₀BF₄IN₂ | 371.91 | 5.3 g | 3.5 |
| Trifluoromethanesulfonic acid (TfOH) | CF₃SO₃H | 150.08 | 900 µL | 2.5 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 60 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | - |
| Saturated Sodium Chloride (NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add triphenylamine (1.0 g, 4.1 mmol) and bis(pyridine)iodonium(I) tetrafluoroborate (5.3 g, 14.3 mmol).
-
Solvent Addition and Cooling: Add dichloromethane (60 mL) to the flask and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add trifluoromethanesulfonic acid (900 µL, 10.2 mmol) dropwise to the cooled and stirring reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 21 hours. The solution will turn into a reddish-brown color.[1]
-
Quenching: After 21 hours, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) to the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl solutions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (5:1) eluent system to afford this compound as a light brown crystalline powder.[1][3][4]
Results and Characterization
-
Yield: 2.507 g (99%)[1]
-
¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)[1]
-
¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0[1]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Visualization of the Experimental Workflow
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 4181-20-8 [chemicalbook.com]
- 2. This compound | 4181-20-8 | Benchchem [benchchem.com]
- 3. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 4. This compound, CasNo.4181-20-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
Application Notes and Protocols for the Purification of Tris(4-iodophenyl)amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Tris(4-iodophenyl)amine using silica gel column chromatography. The information compiled is intended to offer a comprehensive guide, including experimental procedures, data presentation, and troubleshooting advice to ensure successful purification.
Introduction
This compound is a versatile building block utilized in the synthesis of nanostructures, nanoparticles, and various organic materials.[1] Its purity is paramount for the successful outcome of subsequent reactions and material properties. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures. This document outlines a validated protocol and provides essential data for its implementation.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 4181-20-8 |
| Molecular Formula | C₁₈H₁₂I₃N |
| Molecular Weight | 623.01 g/mol |
| Appearance | Off-white to yellow crystal/powder or light brown crystalline powder |
| Melting Point | 167 °C |
Column Chromatography Protocol
This section details the materials, equipment, and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (EtOAc) (analytical grade)
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm) for visualization
-
Rotary evaporator
Solvent System Selection and TLC Analysis
Prior to performing column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a good separation of the desired compound from impurities, with an Rf value for this compound preferably in the range of 0.2-0.4.
A commonly used and effective solvent system for the purification of this compound is a mixture of hexane and ethyl acetate.
| Eluent System (v/v) | Expected Rf of this compound | Yield |
| Hexane:Ethyl Acetate (5:1) | ~0.3 (estimated) | 99%[1] |
Experimental Procedure
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent (hexane:ethyl acetate = 5:1).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing of the silica gel.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
Pre-elute the column with the eluent until the silica bed is fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Continuously monitor the separation process by collecting small aliquots from the eluting solvent and analyzing them by TLC.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
-
Troubleshooting and Considerations for Amine Purification
The purification of amine-containing compounds by silica gel chromatography can sometimes be challenging due to their basic nature, which can lead to interactions with the acidic silica gel, causing streaking or poor separation.
-
Streaking on TLC/Column: If streaking is observed, adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent system can help to neutralize the acidic sites on the silica gel and improve the peak shape.
-
TLC Visualization: this compound is a UV-active compound due to its aromatic nature and can be visualized on TLC plates under a UV lamp (254 nm). Staining with iodine vapor can also be an effective visualization method.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
References
Application Notes and Protocols for Tris(4-iodophenyl)amine as a Hole Transport Layer in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE) and potential for low-cost fabrication. A critical component of a high-performing PSC is the hole transport layer (HTL), which selectively extracts and transports photogenerated holes from the perovskite absorber layer to the electrode while blocking electrons. An ideal HTL should possess high hole mobility, suitable energy levels aligned with the perovskite valence band, and good film-forming properties.
Tris(4-iodophenyl)amine (TIPA) is a triarylamine-based organic small molecule that has been investigated as a potential dopant-free HTL in PSCs. The triphenylamine core is a well-established building block for hole-transporting materials due to its excellent electrochemical and photophysical properties. The presence of iodine atoms can potentially influence the material's electronic properties and intermolecular interactions, making it an interesting candidate for efficient hole transport.
These application notes provide a detailed protocol for the synthesis of TIPA and the fabrication of n-i-p planar perovskite solar cells using a generic triarylamine-based HTL, with TIPA as a representative material. While specific performance data for TIPA-based PSCs is not extensively reported in the literature, this document provides a comprehensive guide for researchers to explore its potential and includes performance data from analogous dopant-free triarylamine HTLs for comparison.
Data Presentation: Performance of Dopant-Free Triarylamine-Based Hole Transport Layers
The following table summarizes the photovoltaic performance of perovskite solar cells employing various dopant-free triarylamine-based small molecule HTLs. This data is provided to offer a benchmark for the expected performance of devices fabricated with similar materials.
| Hole Transport Layer (HTL) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] |
| Hypothetical TIPA-based device | Data not available | Data not available | Data not available | Data not available |
| Dopant-free polymer HTM | 17.3 | - | - | - |
| Dopant-free small molecule HTM | 16.2 | - | - | - |
| PDPP3T (dopant-free) | 12.32 | - | - | - |
| M1 (dopant-free) | 13.2 | - | - | - |
| RCP (dopant-free) | 17.3 | - | - | - |
Note: The performance of perovskite solar cells is highly dependent on the specific fabrication conditions, perovskite composition, and device architecture.
Experimental Protocols
Synthesis of this compound (TIPA)
This protocol describes the synthesis of this compound from triphenylamine.
Materials:
-
Triphenylamine
-
IPe2BF4
-
Dichloromethane (CH2Cl2)
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
-
Nitrogen gas (N2)
Procedure:
-
In a round-bottom flask, mix IPe2BF4 (5.3 g, 14.3 mmol) and triphenylamine (1 g, 4.1 mmol) in CH2Cl2 (60 mL).
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Slowly add trifluoromethanesulfonic acid (TfOH; 900 μL, 4.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 21 hours until a reddish-brown solution is formed.
-
After the reaction is complete, add saturated aqueous NaHCO3 and Na2S2O3 to the mixture.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers and wash them sequentially with saturated NaHCO3 and NaCl solutions.
-
Dry the organic phase with anhydrous Na2SO4.
-
Filter the dried organic phase and concentrate it to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to afford this compound as a solid.
Fabrication of n-i-p Planar Perovskite Solar Cells
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Deionized water
-
Detergent (e.g., Hellmanex)
-
Acetone
-
Isopropanol (IPA)
-
Titanium dioxide (TiO2) precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in ethanol)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture)
-
This compound (TIPA) solution (e.g., 10-20 mg/mL in chlorobenzene)
-
Chlorobenzene (anhydrous)
-
Gold (Au) or Silver (Ag) for back contact
-
Nitrogen or argon gas for glovebox environment
Procedure:
-
Substrate Cleaning:
-
Etch the FTO glass substrates with zinc powder and HCl to create the desired electrode pattern.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon and then treat with UV-Ozone for 15 minutes before use.
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact layer of TiO2 onto the FTO substrate. This can be done by various methods, such as spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500 °C).
-
-
Deposition of Perovskite Layer:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the TiO2 layer. The spin-coating parameters (speed and time) should be optimized for the specific perovskite composition and desired thickness.
-
During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Anneal the perovskite film on a hotplate at a temperature typically between 100 °C and 150 °C for a specified time to complete the crystallization process.
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare the TIPA solution by dissolving it in a suitable solvent like chlorobenzene at a concentration of 10-20 mg/mL. The solution may be stirred at a slightly elevated temperature (e.g., 70 °C) to ensure complete dissolution.
-
Spin-coat the TIPA solution onto the perovskite layer. The spin speed and time should be optimized to achieve the desired thickness (typically 20-50 nm).
-
Anneal the HTL layer at a moderate temperature (e.g., 100 °C) for a short period to remove any residual solvent.
-
-
Deposition of Back Contact:
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization Methods
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized this compound.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the TIPA film and the perovskite layer.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of TIPA for assessing the energy level alignment with the perovskite layer.
Device Characterization:
-
Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
External Quantum Efficiency (EQE) Spectroscopy: To measure the ratio of collected charge carriers to incident photons at each wavelength. The integrated EQE spectrum can be used to verify the Jsc value obtained from the J-V measurement.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer and recombination processes within the solar cell.
-
Stability Testing: To evaluate the long-term performance of the unencapsulated devices under controlled environmental conditions (e.g., humidity, light, and heat).
Visualizations
Caption: Synthesis workflow for this compound.
Caption: N-i-p perovskite solar cell fabrication workflow.
Deposition Techniques for Tris(4-iodophenyl)amine Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-iodophenyl)amine is a triarylamine derivative that has garnered significant interest as a hole transport material (HTM) in optoelectronic devices, most notably in perovskite solar cells. Its propeller-like molecular structure and electronic properties facilitate efficient hole extraction and transport, contributing to the overall performance and stability of these devices. The quality of the this compound thin film is paramount for optimal device function, making the deposition technique a critical step in fabrication.
These application notes provide detailed protocols for the two primary methods of depositing this compound thin films: Vacuum Thermal Evaporation and Solution-Based Spin Coating. The information is intended to guide researchers in fabricating high-quality films for their specific applications.
Material Properties
Before proceeding with the deposition protocols, it is essential to be aware of the basic properties of this compound:
| Property | Value |
| Chemical Formula | C₁₈H₁₂I₃N |
| Molecular Weight | 623.01 g/mol [1] |
| Appearance | Off-white to yellow crystal or powder[1] |
| Purity | Typically >97% |
| Storage | Refrigerator, protected from light |
Safety Precautions: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Deposition Techniques
The choice of deposition technique depends on several factors, including the desired film thickness, uniformity, scalability, and the specific device architecture.
Vacuum Thermal Evaporation
Vacuum thermal evaporation is a physical vapor deposition (PVD) technique that allows for the deposition of highly uniform and pure thin films with precise thickness control. This method is particularly suitable for creating multilayer device structures without the risk of solvent damage to underlying layers.
Experimental Protocol:
-
Substrate Preparation:
-
Substrates (e.g., indium tin oxide (ITO) coated glass) must be meticulously cleaned to ensure good film adhesion and uniformity.
-
A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
After cleaning, the substrates should be dried with a stream of dry nitrogen and then treated with UV-ozone or oxygen plasma for 10-15 minutes to remove any remaining organic residues and improve the surface wettability.
-
-
Deposition Parameters:
-
Place the cleaned substrates in the substrate holder of a high-vacuum thermal evaporation chamber.
-
Load high-purity this compound powder into a quartz or molybdenum crucible.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
The substrate is typically held at room temperature.
-
Gradually heat the crucible until the this compound starts to sublimate.
-
The deposition rate should be carefully controlled using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is in the range of 0.1-1 Å/s.
-
Deposit the film to the desired thickness. For use as a hole transport layer in perovskite solar cells, a thickness of 20-50 nm is common.
-
After deposition, allow the chamber to cool down before venting with an inert gas like nitrogen.
-
Quantitative Data for Vacuum Thermal Evaporation:
| Parameter | Typical Value |
| Base Pressure | < 1 x 10⁻⁶ Torr |
| Substrate Temperature | Room Temperature |
| Deposition Rate | 0.1 - 1.0 Å/s |
| Typical Film Thickness | 20 - 50 nm |
Workflow for Vacuum Thermal Evaporation:
Caption: Workflow for depositing this compound thin films via vacuum thermal evaporation.
Solution-Based Spin Coating
Spin coating is a widely used technique for depositing thin films from solution. It is a relatively simple, fast, and low-cost method, making it ideal for laboratory-scale research and rapid prototyping.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent. Chlorobenzene and toluene are commonly used solvents.
-
The concentration of the solution will influence the final film thickness. A typical starting concentration is in the range of 10-40 mg/mL.
-
Ensure the this compound is fully dissolved, which may require gentle heating or stirring.
-
For applications in perovskite solar cells, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often added to the solution to improve the conductivity and performance of the hole transport layer.
-
-
Substrate Preparation:
-
Follow the same rigorous cleaning procedure as described for vacuum thermal evaporation.
-
-
Deposition and Annealing:
-
Place the cleaned substrate on the chuck of a spin coater.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
The spin coating process typically involves a two-step program: a low-speed step to spread the solution and a high-speed step to thin it to the desired thickness.
-
After spin coating, the film needs to be annealed to remove residual solvent and improve film quality. This is typically done on a hotplate in a nitrogen-filled glovebox or in an inert atmosphere.
-
Quantitative Data for Spin Coating:
| Parameter | Typical Value |
| Solvent | Chlorobenzene, Toluene |
| Solution Concentration | 10 - 40 mg/mL |
| Spin Speed (Step 1) | 500 - 1000 rpm for 5-10 s |
| Spin Speed (Step 2) | 2000 - 6000 rpm for 30-60 s |
| Annealing Temperature | 70 - 120 °C |
| Annealing Time | 10 - 30 min |
| Typical Film Thickness | 15 - 60 nm |
Workflow for Solution-Based Spin Coating:
Caption: Workflow for depositing this compound thin films via solution-based spin coating.
Characterization of Thin Films
After deposition, it is crucial to characterize the thin films to ensure they meet the desired specifications for the intended application. Common characterization techniques include:
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness of the film. A smooth and uniform film is generally desired to ensure good interfacial contact with adjacent layers.
-
UV-Vis Spectroscopy: To determine the optical properties of the film, such as its absorption spectrum and optical bandgap.
-
X-ray Diffraction (XRD): To investigate the crystallinity of the film. This compound films are typically amorphous.
-
Profilometry or Ellipsometry: To accurately measure the film thickness.
Application in Perovskite Solar Cells
In the context of perovskite solar cells, this compound serves as a hole transport layer (HTL). Its primary functions are to efficiently extract holes from the perovskite absorber layer and transport them to the anode (typically gold or silver), while simultaneously blocking electrons.
Signaling Pathway in a Perovskite Solar Cell:
Caption: Charge carrier transport pathway in a perovskite solar cell with a this compound HTL.
The successful deposition of a high-quality this compound thin film is a critical determinant of the overall power conversion efficiency and operational stability of the resulting perovskite solar cell. The protocols and data presented in these application notes provide a solid foundation for researchers to optimize their deposition processes and advance the development of next-generation optoelectronic devices.
References
Application Notes and Protocols: Formulation of Tris(4-iodophenyl)amine Solutions for Device Fabrication
Audience: Researchers, scientists, and professionals in materials science and electronic device engineering.
Introduction:
Tris(4-iodophenyl)amine is a triarylamine compound with potential applications in organic electronics, serving as a hole transport material (HTM) or as a building block for more complex molecular structures.[1][2][3] Its iodine functional groups offer sites for further chemical modification, making it a versatile precursor in the synthesis of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1] Proper solution formulation is a critical step in the fabrication of high-performance electronic devices via solution-processing techniques like spin-coating. These application notes provide a comprehensive guide to the formulation of this compound solutions, including recommended solvents, concentration ranges, and potential doping strategies, based on established practices for analogous hole transport materials.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and solution preparation.
| Property | Value | Reference |
| CAS Number | 4181-20-8 | [4][5] |
| Molecular Formula | C₁₈H₁₂I₃N | [4][6] |
| Molecular Weight | 623.01 g/mol | [4][6] |
| Appearance | White to light yellow or light brown crystalline powder | [5][6] |
| Melting Point | 167 °C | [6] |
| Purity | Typically >97% - 99% | [5][6] |
| Storage | Store in a refrigerator (2-8 °C), in a dry, dark place, and under an inert atmosphere. | [5][6] |
Solubility and Solvent Selection
The choice of solvent is critical for achieving a stable, homogeneous solution and for controlling the morphology of the deposited thin film. While specific solubility data for this compound is not widely published, information on its solubility in certain solvents and data from analogous compounds can guide the selection process.
Known Solvents:
-
Dichloromethane (DCM) and Chloroform: this compound is reported to be soluble in dichloromethane and chloroform at room temperature.
Recommended Solvents for Device Fabrication: Based on common practices for similar hole transport materials like PTAA and spiro-OMeTAD, the following solvents are recommended for investigation.[7]
| Solvent | Rationale for Use |
| Chlorobenzene (CB) | Commonly used for spin-coating HTMs in perovskite solar cells due to its suitable boiling point and ability to form uniform films. |
| Toluene | Another common solvent for PTAA and other organic semiconductors, known to produce uniform films.[7] |
| Dichloromethane (DCM) | A good starting point for solubility tests due to its known effectiveness in dissolving this compound. However, its high volatility may require process optimization for spin-coating. |
| Chloroform | Similar to DCM, it is a known solvent for this compound but its high vapor pressure might be challenging for uniform film deposition. |
Protocol for Solubility Testing: A preliminary solubility test is recommended to determine the optimal solvent and concentration range.
-
Start by adding a small, known amount of this compound (e.g., 5 mg) to a vial.
-
Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial.
-
Stir the mixture at room temperature for an extended period (e.g., 1-2 hours). Gentle heating (e.g., 40-60 °C) can be applied to aid dissolution, but the solution should be cooled to room temperature to check for precipitation.
-
If the solid dissolves completely, incrementally add more this compound until saturation is reached.
-
If the solid does not dissolve, incrementally add more solvent.
-
Record the approximate solubility in mg/mL.
Solution Formulation for Hole Transport Layers
The concentration of the this compound solution will significantly impact the thickness and quality of the resulting thin film. The optimal concentration depends on the chosen solvent, the desired film thickness, and the deposition technique (e.g., spin-coating speed).
Recommended Concentration Range: For spin-coating applications, a starting concentration range of 5 to 20 mg/mL is recommended. This is based on typical concentrations used for other triarylamine-based HTMs like PTAA.
Doping for Enhanced Conductivity: The intrinsic conductivity of many hole transport materials is often insufficient for optimal device performance. Doping with p-type additives is a common strategy to increase charge carrier density and mobility. While there is no specific literature on doping this compound, the following dopants, commonly used with PTAA and spiro-OMeTAD, are recommended for investigation.[8]
| Dopant | Typical Concentration (molar ratio relative to HTM) | Solvent for Stock Solution | Notes |
| Li-TFSI (bis(trifluoromethane)sulfonimide lithium salt) | 0.05 - 0.25 | Acetonitrile | Hygroscopic, can affect long-term device stability.[8] |
| tBP (4-tert-butylpyridine) | 0.5 - 2.0 | - (used directly) | Often used in conjunction with Li-TFSI to improve film morphology and prevent aggregation. |
| F4-TCNQ (2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane) | 0.01 - 0.05 | Toluene or Chlorobenzene | A strong p-dopant that can enhance conductivity. |
Experimental Protocols
Protocol 4.1: Preparation of a Stock Solution of this compound
-
Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Add the appropriate volume of the selected solvent (e.g., chlorobenzene) to achieve the target concentration (e.g., 10 mg/mL).
-
Seal the vial and stir the mixture on a hotplate stirrer at a moderate temperature (e.g., 40-60 °C) until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.
Protocol 4.2: Preparation of a Doped this compound Solution
-
Prepare a stock solution of the dopant (e.g., Li-TFSI in acetonitrile at 520 mg/mL).
-
Prepare the this compound stock solution as described in Protocol 4.1.
-
In a separate vial, add the desired volume of the this compound stock solution.
-
Add the calculated volumes of the dopant stock solution (e.g., Li-TFSI) and any co-additives (e.g., tBP) to the this compound solution.
-
Stir the final mixture at room temperature for at least 30 minutes before use.
Protocol 4.3: Thin Film Deposition by Spin-Coating
-
Ensure the substrate (e.g., ITO-coated glass with a perovskite layer) is clean and has been appropriately pre-treated (e.g., with UV-ozone).
-
Dispense a sufficient amount of the prepared this compound solution onto the center of the substrate.
-
Spin-coat the substrate at a typical speed of 2000-5000 rpm for 30-60 seconds. The exact parameters should be optimized to achieve the desired film thickness.
-
Anneal the substrate on a hotplate at a temperature between 70-120 °C for 5-15 minutes to remove residual solvent and improve film quality.
Visualizations
Caption: Experimental workflow for the preparation and deposition of this compound solutions.
References
- 1. This compound | 4181-20-8 [chemicalbook.com]
- 2. This compound , 98% , 4181-20-8 - CookeChem [cookechem.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound | 4181-20-8 [sigmaaldrich.com]
- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hole transport system for perovskite solar cells—organic hole transport materials - chemborun.com [chemborun.com]
Characterization of Tris(4-iodophenyl)amine-Based Hole Transport Layers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-iodophenyl)amine is a triarylamine derivative that has garnered interest as a potential hole transport material (HTM) in perovskite solar cells (PSCs). Its molecular structure, featuring a central nitrogen atom bonded to three iodophenyl rings, provides a framework for efficient hole transport. The iodine substituents can influence the material's electronic properties and intermolecular interactions, potentially impacting device performance and stability. This document provides an overview of the key characterization techniques for evaluating this compound-based hole transport layers (HTLs) and offers detailed protocols for their implementation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₂I₃N | [1] |
| Molecular Weight | 623.01 g/mol | [1] |
| CAS Number | 4181-20-8 | [1] |
| Appearance | Off-white to yellow powder/crystal | [2] |
Synthesis Protocol
A general procedure for the synthesis of this compound involves the reaction of triphenylamine with an iodinating agent in an appropriate solvent.
Materials:
-
Triphenylamine
-
N-Iodosuccinimide (NIS) or other suitable iodinating agent
-
Dichloromethane (CH₂Cl₂) or other appropriate solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for elution
Procedure:
-
Dissolve triphenylamine in dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add the iodinating agent (e.g., IPe₂BF₄ and trifluoromethanesulfonic acid) to the solution.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 21 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc solvent system to obtain pure this compound.[3]
Characterization of this compound-Based Hole Transport Layers
Optical Properties: UV-Visible Spectroscopy
Objective: To determine the optical absorption properties of the this compound thin film, including the absorption onset and optical bandgap.
Experimental Protocol:
-
Thin Film Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, toluene) at a specific concentration.
-
Clean a substrate (e.g., glass or quartz) thoroughly using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Deposit the this compound solution onto the substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform film of the desired thickness.
-
Anneal the film on a hotplate at a specified temperature and time to remove residual solvent.
-
-
Measurement:
-
Record the UV-Vis absorption spectrum of the thin film using a spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
Use a clean substrate identical to the one used for the film as a reference to subtract the background absorption.
-
-
Data Analysis:
-
Plot the absorbance as a function of wavelength.
-
Determine the absorption onset (λ_onset) from the spectrum, which corresponds to the wavelength at which the material starts to absorb light.
-
Calculate the optical bandgap (E_g) using the Tauc plot method. For a direct bandgap semiconductor, plot (αhν)² versus photon energy (hν), where α is the absorption coefficient. The bandgap is determined by extrapolating the linear portion of the plot to the energy axis.
-
Electrochemical Properties: Cyclic Voltammetry
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. These values are crucial for assessing the energy level alignment with the perovskite absorber layer and the electrode.
Experimental Protocol:
-
Electrolyte Preparation:
-
Prepare an electrolyte solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
-
Working Electrode Preparation:
-
Coat a working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass) with a thin film of this compound as described in the UV-Vis spectroscopy protocol.
-
-
Measurement:
-
Use a three-electrode electrochemical cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by sweeping the potential from an initial value to a final value and back at a specific scan rate (e.g., 50-100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
-
Data Analysis:
-
Identify the onset oxidation potential (E_ox_onset) from the cyclic voltammogram.
-
Calculate the HOMO energy level using the following equation: HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + E_HOMO(Fc)] where E_HOMO(Fc) is the absolute energy level of ferrocene relative to the vacuum level (typically assumed to be -4.8 eV or -5.1 eV).
-
The LUMO energy level can be estimated from the HOMO level and the optical bandgap (E_g) determined from UV-Vis spectroscopy: LUMO (eV) = HOMO (eV) + E_g (eV)
-
Charge Transport Properties: Hole Mobility
Objective: To quantify the hole mobility of the this compound HTL, which is a measure of how efficiently holes can move through the material.
Experimental Protocol (Space-Charge-Limited Current - SCLC Method):
-
Device Fabrication:
-
Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / Au (or another suitable metal).
-
The layers are deposited sequentially, with the this compound layer thickness being a critical parameter to measure accurately.
-
-
Measurement:
-
Measure the current density-voltage (J-V) characteristics of the hole-only device in the dark.
-
-
Data Analysis:
-
Plot J vs. V² on a logarithmic scale.
-
In the SCLC region, the J-V relationship is described by the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * µ_h * (V²/d³) where ε₀ is the permittivity of free space, ε_r is the relative dielectric constant of the material, µ_h is the hole mobility, V is the applied voltage, and d is the thickness of the HTL.
-
The hole mobility (µ_h) can be extracted from the slope of the linear region of the log(J) vs. log(V²) plot.
-
Perovskite Solar Cell Device Fabrication and Performance Characterization
Objective: To evaluate the performance of this compound as an HTL in a complete perovskite solar cell.
Experimental Protocol:
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates as previously described.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit an ETL, such as TiO₂ or SnO₂, onto the ITO substrate.
-
-
Perovskite Layer Deposition:
-
Deposit the perovskite absorber layer (e.g., MAPbI₃ or mixed-cation perovskites) on top of the ETL using a suitable method like spin-coating or vapor deposition.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit the this compound HTL as described previously. Dopants, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP), may be added to the HTL solution to improve conductivity and device performance.
-
-
Metal Contact Deposition:
-
Deposit a metal back contact (e.g., gold or silver) by thermal evaporation.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Extract the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Measure the external quantum efficiency (EQE) to determine the cell's spectral response.
-
Assess the device stability over time under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Optical and Electrochemical Properties of this compound
| Property | Value |
| Absorption Onset (nm) | [Insert experimental value] |
| Optical Bandgap (eV) | [Insert experimental value] |
| HOMO Level (eV) | [Insert experimental value] |
| LUMO Level (eV) | [Insert experimental value] |
Table 2: Charge Transport Properties of this compound
| Property | Value |
| Hole Mobility (cm²/Vs) | [Insert experimental value] |
Table 3: Performance of Perovskite Solar Cells with this compound HTL
| Device Parameter | Value |
| PCE (%) | [Insert experimental value] |
| Voc (V) | [Insert experimental value] |
| Jsc (mA/cm²) | [Insert experimental value] |
| FF (%) | [Insert experimental value] |
| Stability (T₈₀) | [Insert experimental value] |
Mandatory Visualizations
Experimental Workflow for HTL Characterization
Caption: Workflow for the characterization of this compound HTLs.
Energy Level Diagram for a Perovskite Solar Cell
Caption: Energy level alignment in a perovskite solar cell with this compound HTL.
References
- 1. Item - Design, synthesis and applications of novel hole transporting materials for Perovskite solar cells - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. Improving the performance of perovskite solar cells using a dual-hole transport layer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Integration of Tris(4-iodophenyl)amine in Organic Light-Emitting Diode Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-iodophenyl)amine is a versatile organic molecule that serves as a critical building block in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Its triphenylamine core provides excellent hole-transporting properties, while the iodine substituents offer reactive sites for further molecular engineering through cross-coupling reactions. This document provides detailed protocols for the synthesis of this compound and its potential application as a precursor for hole-transporting materials in OLED fabrication.
Synthesis of this compound
A reliable and high-yield synthesis of this compound is crucial for its application in materials science. The following protocol is adapted from established chemical literature.[1]
Materials and Reagents
-
Triphenylamine
-
IPe2BF4 (bis(pyridine)iodonium tetrafluoroborate)
-
CH2Cl2 (Dichloromethane)
-
TfOH (Trifluoromethanesulfonic acid)
-
Saturated aqueous NaHCO3 (Sodium bicarbonate)
-
Saturated aqueous Na2S2O3 (Sodium thiosulfate)
-
Saturated aqueous NaCl (Sodium chloride)
-
Na2SO4 (Sodium sulfate)
-
Hexane
-
EtOAc (Ethyl acetate)
-
Silica gel for column chromatography
Experimental Protocol
-
Reaction Setup: In a flask, mix triphenylamine (1 g, 4.1 mmol) and IPe2BF4 (5.3 g, 14.3 mmol) in 60 mL of CH2Cl2.
-
Cooling: Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Addition of Acid: Slowly add trifluoromethanesulfonic acid (900 μL, 4.1 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 21 hours, during which the solution will turn reddish-brown.
-
Quenching: After the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 and Na2S2O3.
-
Extraction: Extract the aqueous layer with CH2Cl2.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 and NaCl solutions.
-
Drying: Dry the organic phase with Na2SO4.
-
Purification: Filter the dried organic phase and concentrate it to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield this compound.[1]
Characterization
The final product can be characterized by 1H NMR and 13C NMR spectroscopy to confirm its structure and purity.[1]
Application in OLED Architectures: A Precursor for Hole-Transporting Materials
While direct integration of this compound as a standalone layer in OLEDs is not extensively documented, its primary utility lies in its role as a precursor for synthesizing more complex hole-transporting materials (HTMs). The iodine atoms are excellent leaving groups for cross-coupling reactions like Suzuki or Buchwald-Hartwig, allowing for the extension of the conjugated system. This functionalization is key to tuning the electronic and morphological properties of the resulting HTM for optimal device performance.
Conceptual OLED Architecture
A typical multilayer OLED structure where a derivative of this compound could be employed as the Hole Transport Layer (HTL) is as follows:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Hole Transport Layer (HTL): A derivative synthesized from this compound
-
Emissive Layer (EML): A suitable light-emitting organic material
-
Electron Transport Layer (ETL): For example, Tris(8-hydroxyquinolinato)aluminium (Alq3)
-
Electron Injection Layer (EIL): For example, Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Generalized OLED Fabrication Protocol
This protocol outlines the general steps for fabricating a solution-processed OLED device. The specific parameters for the HTL derived from this compound would need to be optimized based on the final material's properties.
Materials and Equipment
-
Patterned ITO-coated glass substrates
-
Hellmanex III detergent
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Nitrogen gas gun
-
UV-ozone cleaner
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere
-
Thermal evaporator
-
PEDOT:PSS solution
-
Solution of the synthesized HTL in an appropriate organic solvent (e.g., chlorobenzene, toluene)
-
Solution of the emissive layer material
-
Electron transport layer material (e.g., Alq3)
-
Electron injection layer material (e.g., LiF)
-
High-purity aluminum for the cathode
Experimental Protocol
-
Substrate Cleaning:
-
Sonicate the ITO substrates in a 2% Hellmanex III solution in deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 15 minutes.
-
Sonicate in isopropyl alcohol for 15 minutes.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound-derived HTM in a suitable solvent.
-
Spin-coat the HTL solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 20-40 nm).
-
Anneal the substrates at a temperature appropriate for the specific HTM to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the emissive layer solution on top of the HTL.
-
Anneal the substrates as required for the EML material.
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates to a thermal evaporator.
-
Evacuate the chamber to a high vacuum (e.g., < 10^-6 Torr).
-
Sequentially deposit the ETL (e.g., Alq3, ~20-40 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) at controlled deposition rates.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Data Presentation
As there is no direct experimental data available for OLEDs using this compound as a functional layer, the following table provides a conceptual framework for how performance data of a hypothetical device could be presented.
| Device Configuration | HOMO (eV) | LUMO (eV) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| ITO/PEDOT:PSS/HTL/EML/ETL/LiF/Al | (Estimated) | (Estimated) | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
Note: HOMO/LUMO levels for this compound derivatives would need to be determined experimentally (e.g., via cyclic voltammetry) or through computational modeling. For triphenylamine derivatives, HOMO levels are typically in the range of -5.1 to -5.6 eV.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
OLED Energy Level Diagram (Conceptual)
Caption: Conceptual energy level diagram of an OLED.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Tris(4-iodophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing Tris(4-iodophenyl)amine as a core building block. This versatile reaction enables the synthesis of star-shaped molecules and dendrimers with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The protocols outlined below are designed to serve as a robust starting point for the synthesis of a variety of triphenylamine derivatives.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound is an attractive substrate for this reaction due to its three reactive C-I bonds, allowing for the construction of C₃-symmetric, star-shaped molecules. These resulting triarylamine derivatives are often investigated for their hole-transporting properties in organic electronic devices.[2] The reactivity of the C-I bond is generally higher than C-Br or C-Cl bonds, often allowing for milder reaction conditions.[1]
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form an organopalladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Key Experimental Parameters
The success of the Suzuki coupling of this compound is dependent on several factors:
-
Catalyst and Ligand: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used precatalyst. The choice of phosphine ligands, such as tri-tert-butylphosphine (t-Bu₃P), can be crucial for achieving high yields, especially with sterically demanding substrates.[2]
-
Base: An inorganic base is required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) is a frequently used base for this purpose.[2]
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., toluene, DMF) dissolves the organic reactants, while the aqueous phase dissolves the inorganic base.[2][3]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures around 100 °C are common.[2]
-
Inert Atmosphere: As the palladium catalyst can be sensitive to oxygen, the reaction is usually carried out under an inert atmosphere (e.g., argon or nitrogen).[2]
Quantitative Data Summary
The following table summarizes the experimental data for the Suzuki coupling of this compound with a specific arylboronic acid, as well as representative data for couplings with other functionalized arylboronic acids.
| Coupling Partner (Arylboronic Acid) | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-(4-(Diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid | Tris(4-(9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl)phenyl)amine | Pd(PPh₃)₄, t-Bu₃P | K₂CO₃ | Toluene/H₂O | 100 | 48 | 30 | [2] |
| Phenylboronic Acid | Tris(4-biphenyl)amine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~85-95 | Illustrative |
| 4-Formylphenylboronic Acid | Tris(4'-(4-formyl)biphenyl)amine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~70-85 | Illustrative |
| Pyrene-1-boronic Acid | Tris(4-(1-pyrenyl)phenyl)amine | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 100 | 48 | ~60-75 | Illustrative |
Note: The yields for Phenylboronic Acid, 4-Formylphenylboronic Acid, and Pyrene-1-boronic Acid are illustrative and based on typical outcomes for Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and purification.
Experimental Protocols
Protocol 1: Synthesis of Tris(4-(9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl)phenyl)amine[2]
This protocol describes the synthesis of a star-shaped hole-transporting material.
Materials:
-
This compound
-
9-(4-(Diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Tri-tert-butylphosphine (t-Bu₃P), 50% in toluene
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Distilled water
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction flask, add 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid (10 g, 22 mmol), this compound (3 g, 4.8 mmol), Pd(PPh₃)₄ (1.7 g, 1.47 mmol), and K₂CO₃ (13 g, 94 mmol).
-
Add toluene (150 mL) and distilled water (50 mL) to the flask.
-
Add tri-tert-butylphosphine (50% in toluene, 1.4 mL, 2.88 mmol) to the mixture.
-
Purge the flask with argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane.
-
Separate the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for the Synthesis of Tris(4-arylphenyl)amines
This protocol provides a general starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (3.3 - 4.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq. per iodide)
-
Solvent (e.g., Toluene/Water 4:1, or DMF/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 12 to 48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General Suzuki coupling of this compound.
Caption: Experimental workflow for Suzuki coupling.
References
Synthesis of Covalent Organic Frameworks from Tris(4-iodophenyl)amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing Tris(4-iodophenyl)amine and its derivatives as key building blocks. The focus is on the formation of porous crystalline polymers through Sonogashira cross-coupling reactions, a powerful method for constructing robust frameworks with ethynylene linkages.
Application Notes
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities.[1][2][3] Triphenylamine-based COFs are of particular interest due to their inherent redox activity, photo-electronic properties, and excellent thermal stability, making them promising materials for a wide range of applications.[1][3] The use of this compound as a trivalent node allows for the construction of two-dimensional (2D) hexagonal frameworks when reacted with linear ditopic linkers.
The primary synthetic strategy discussed herein is the Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, in this case, the iodine atoms of the this compound. This approach leads to the formation of highly conjugated, chemically stable COFs with permanent porosity.
Potential Applications:
-
Gas Storage and Separation: The porous nature and high surface area of these COFs make them suitable candidates for storing gases like hydrogen and carbon dioxide.[1] The aromatic framework can be tailored to exhibit specific interactions with different gas molecules, enabling selective separation.
-
Catalysis: The ordered structure and the potential to incorporate catalytic sites within the framework make these COFs promising heterogeneous catalysts.
-
Sensing: The photophysical properties of the triphenylamine core can be modulated by the presence of analytes within the pores, leading to applications in chemical sensing.
-
Drug Delivery: The high porosity and the ability to functionalize the COF structure offer potential for encapsulating and releasing drug molecules in a controlled manner.
-
Organic Electronics: The extended π-conjugation in these materials results in interesting electronic properties, suggesting applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]
Experimental Protocols
The following protocols are adapted from established Sonogashira coupling procedures for COF synthesis and provide a general guideline.[6] Optimization of reaction conditions may be necessary for specific linker molecules.
Protocol 1: Synthesis of a Triphenylamine-Ethynylene COF
This protocol describes the synthesis of a 2D COF from this compound and a di-alkyne linker, for example, 1,4-diethynylbenzene.
Materials:
-
This compound
-
1,4-diethynylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvents (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF))
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk tube is charged with this compound (1.0 equiv.), 1,4-diethynylbenzene (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), PPh₃ (0.4 equiv.), and CuI (0.2 equiv.).
-
Degassing: The tube is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by performing at least three vacuum-backfill cycles.
-
Solvent Addition: Anhydrous 1,4-dioxane and triethylamine (as a base and solvent) are added via syringe. The typical solvent ratio is 4:1 (v/v) dioxane:triethylamine.
-
Reaction: The reaction mixture is stirred and heated at a specific temperature (e.g., 80-100 °C) for 24-72 hours. The progress of the reaction can be monitored by the formation of a precipitate.
-
Isolation and Washing: After cooling to room temperature, the solid product is collected by filtration. The collected solid is then washed sequentially with the reaction solvent, tetrahydrofuran (THF), and acetone to remove unreacted monomers and catalyst residues.
-
Purification: The crude product is further purified by Soxhlet extraction with THF for 24 hours, followed by methanol.
-
Drying: The purified COF is dried under vacuum at an elevated temperature (e.g., 120 °C) to yield a fine powder.
Quantitative Data
| COF Name (Precursors) | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (TGA, °C) | Reference |
| TPA-COF-1 (Tris(4-aminophenyl)amine, Terephthalaldehyde) | 1256 | 1.8 | > 450 | [1] |
| TPT-COF-1 (2,4,6-Tris(4-aminophenyl)triazine, Terephthalaldehyde) | 1747 | 2.1 | > 500 | [1] |
| HHU-COF-1 (1,3,5-Tris-(4-aminophenyl)triazine, 4,4′-Biphenyldicarboxaldehyde) | 2352 | 1.9 | Not Specified | [2][7] |
| HHU-COF-2 (1,3,5-Tris-(4-aminophenyl)triazine, Octafluoro-4,4′-biphenyldicarboxaldehyde) | 1356 | 1.7 | Not Specified | [2][7] |
Visualizations
Diagram 1: General Synthesis Workflow
References
- 1. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 6. An Ethynyl-Linked sp-Carbon-Conjugated Covalent Organic Framework through Sonogashira Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tris(4-iodophenyl)amine in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Tris(4-iodophenyl)amine as a core building block in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). This compound serves as a versatile precursor for creating efficient metal-free organic sensitizers.
Introduction to this compound in DSSCs
This compound is a triphenylamine derivative characterized by three iodine atoms at the para positions of the phenyl rings. This structure offers several advantages for the synthesis of DSSC dyes. The iodine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the straightforward introduction of π-conjugated spacers and acceptor/anchoring groups, which are essential components of the Donor-π-Acceptor (D-π-A) architecture of high-performance organic dyes. The triphenylamine core itself acts as a robust electron donor.
Synthesis of this compound-Based Dyes
While direct synthesis protocols starting from this compound are not extensively detailed in the provided search results, a general and efficient synthetic strategy can be proposed based on established methodologies for similar triphenylamine-based dyes. A common approach involves the Vilsmeier-Haack reaction to introduce formyl groups, followed by Knoevenagel condensation to attach the acceptor and anchoring moieties.[1]
A plausible synthetic route starting from this compound would involve a Suzuki coupling reaction to introduce formylphenyl groups, followed by a Knoevenagel condensation.
Protocol 2.1: Proposed Synthesis of a this compound-Based Dye
Step 1: Suzuki Coupling of this compound with 4-formylphenylboronic acid
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In a two-neck round-bottom flask, dissolve this compound (1 mmol) and 4-formylphenylboronic acid (3.3 mmol) in a mixture of toluene (20 mL) and ethanol (10 mL).
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Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (5 mL).
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Purge the mixture with argon or nitrogen for 30 minutes to remove oxygen.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol) as the catalyst.
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Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add distilled water (30 mL).
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Extract the product with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the tris(4-formylphenyl)phenylamine intermediate.
Step 2: Knoevenagel Condensation with Cyanoacetic Acid
-
Dissolve the tris(4-formylphenyl)phenylamine intermediate (1 mmol) and cyanoacetic acid (3.3 mmol) in a mixture of chloroform (20 mL) and acetonitrile (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the final dye product.
Fabrication of Dye-Sensitized Solar Cells
The following protocol outlines the fabrication of a DSSC using a synthesized this compound-based dye.
Protocol 3.1: DSSC Fabrication
Materials and Reagents:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized this compound-based dye
-
Dye solution: 0.3-0.5 mM of the dye in a suitable solvent (e.g., ethanol, acetonitrile/tert-butanol mixture)
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Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol) or Pt-coated FTO glass
-
Sealing material (e.g., Surlyn)
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Dry the TiO₂ film at 125 °C for 5 minutes.
-
Sinter the TiO₂-coated FTO glass at 450-500 °C for 30 minutes to form a mesoporous film.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the TiO₂ photoanode in the dye solution and keep it in a sealed container in the dark for 12-24 hours.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a gentle stream of nitrogen or air.
-
-
Preparation of the Counter Electrode:
-
Clean another piece of FTO glass as described in step 1.
-
Deposit a thin layer of platinum on the conductive side of the FTO glass by either sputtering or by drop-casting the Pt precursor solution and then heating at 400 °C for 15 minutes.
-
-
Assembly of the DSSC:
-
Place a thin spacer (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Heat the photoanode to melt the spacer.
-
Place the Pt counter electrode on top of the photoanode, offsetting the electrodes slightly to allow for electrical contact.
-
Clamp the two electrodes together and heat to seal the cell.
-
Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling or capillary action.
-
Seal the hole with a small piece of Surlyn and a coverslip.
-
Characterization of DSSCs
Protocol 4.1: Photovoltaic Performance Measurement
-
Current-Voltage (I-V) Characteristics:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the DSSC.
-
Measure the current-voltage characteristics of the cell using a source meter.
-
From the I-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (PCE) using the following formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100 where P_in is the power of the incident light (100 mW/cm²).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum using a dedicated IPCE measurement system.
-
The IPCE is the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.
-
Performance Data of Triphenylamine-Based Dyes
The following tables summarize the photovoltaic performance of various triphenylamine-based dyes as reported in the literature. While not directly derived from this compound, these dyes share the same core donor structure and provide a benchmark for expected performance.
Table 1: Photovoltaic Performance of SM Series Dyes [1]
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| SM1 | 3.52 | 0.512 | 73.81 | 1.33 |
| SM2 | 6.13 | 0.548 | 69.83 | 2.34 |
| SM3 | 8.29 | 0.589 | 72.11 | 3.52 |
| SM4 | 14.13 | 0.624 | 68.89 | 6.09 |
| SM5 | 12.01 | 0.613 | 72.54 | 5.34 |
| N-719 | 16.52 | 0.611 | 65.34 | 6.60 |
Table 2: Performance of Triphenylamine Dyes with a D-D-π-A Arrangement [2][3]
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| D5 | 9.8 | 0.69 | 0.62 | 4.2 |
| D6 | 10.2 | 0.73 | 0.63 | 4.7 |
Visualizations
Caption: Synthetic workflow for a this compound-based dye.
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
References
- 1. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dyes for DSSC containing triphenylamine based extended donor: Synthesis, photophysical properties and device performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common impurities in Tris(4-iodophenyl)amine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(4-iodophenyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via electrophilic iodination of triphenylamine?
A1: The most common impurities are unreacted starting material and partially iodinated byproducts. These include:
-
Triphenylamine: The starting material for the synthesis.
-
4-Iodotriphenylamine (Mono-iodinated): The product of the first iodination step.
-
4,4'-Diiodotriphenylamine (Di-iodinated): The product of the second iodination step.
The presence of these impurities is typically due to incomplete iodination of the triphenylamine starting material.
Q2: How can I monitor the progress of the reaction to minimize the formation of these impurities?
A2: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting material (triphenylamine) and the purified product (this compound), you can determine when the starting material has been consumed. A common eluent system for TLC analysis is a mixture of hexane and ethyl acetate. The highly substituted, non-polar this compound will have a higher Rf value than the less-iodinated, more polar intermediates and the starting triphenylamine.
Q3: What is the recommended method for purifying crude this compound?
A3: The most effective and widely reported method for purifying crude this compound is silica gel column chromatography.[1] This technique separates compounds based on their polarity, effectively removing the more polar, partially iodinated impurities and any remaining triphenylamine.
Q4: Can recrystallization be used to purify this compound?
A4: While column chromatography is the primary method cited, recrystallization can be a viable secondary purification step to obtain highly pure material. The choice of solvent will be critical and should be determined empirically. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Insufficient iodinating agent. - Reaction time too short. - Decomposition of the product during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Use a slight excess of the iodinating agent. - Extend the reaction time. - Ensure mild conditions during workup and purification; avoid excessive heat. |
| Presence of Significant Amounts of Partially Iodinated Impurities | - Insufficient amount of iodinating agent. - Poor reactivity of the starting material. - Non-ideal reaction conditions (temperature, solvent). | - Increase the stoichiometry of the iodinating agent. - Ensure the quality of the triphenylamine. - Optimize reaction temperature and solvent based on literature procedures. |
| Difficult Separation of Product and Impurities by Column Chromatography | - Inappropriate solvent system (eluent). - Overloading of the column. - Poorly packed column. | - Optimize the eluent system using TLC. A common starting point is a hexane/ethyl acetate mixture.[1] - Use an appropriate amount of crude product for the size of the column. - Ensure the silica gel is packed uniformly to avoid channeling. |
| Product appears as an oil or fails to crystallize after purification | - Presence of residual solvent. - The product may be amorphous. | - Dry the purified product under high vacuum to remove all traces of solvent. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, it may be the amorphous nature of the pure compound under those conditions. |
Purity and Yield Data
The following table summarizes typical purity and yield data for the synthesis of this compound.
| Stage | Purity | Yield |
| Crude Product | Variable, often contains triphenylamine, mono-, and di-iodinated species. | N/A |
| After Column Chromatography | >97%[2][3] | Up to 99% has been reported.[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the electrophilic iodination of triphenylamine. A representative procedure is as follows:
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In a round-bottom flask, dissolve triphenylamine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the iodinating agent (e.g., N-iodosuccinimide or iodine with an oxidizing agent) portion-wise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexane.[1]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflow, as well as a troubleshooting decision tree.
Caption: Synthesis and purification workflow for this compound.
Caption: Troubleshooting decision tree for purity issues.
References
Improving the yield and purity of Tris(4-iodophenyl)amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tris(4-iodophenyl)amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed.
For Ullmann Condensation Reactions:
-
Incomplete Reaction: Traditional Ullmann reactions often necessitate high temperatures (frequently exceeding 150-210 °C) and extended reaction times to proceed to completion.[1][2] If the reaction is not going to completion, consider gradually increasing the temperature. However, be aware that excessively high temperatures can lead to product decomposition and side reactions.[2] Modern approaches using soluble copper catalysts with ligands like diamines can facilitate the reaction at lower temperatures (80-120 °C).[1][2]
-
Catalyst Inactivity: The copper catalyst's activity is crucial. For classic Ullmann reactions using copper powder, activation is often necessary. This can be achieved by in-situ reduction of a copper salt (e.g., copper sulfate with zinc). For modern catalytic systems, ensure the catalyst and any ligands are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.
-
Side Reactions: A significant side reaction in Ullmann condensations is the dehalogenation of the aryl iodide starting material.[2] This can be minimized by ensuring strictly anhydrous conditions through the thorough drying of all reagents and solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[2] The choice of solvent can also play a role, as some solvents may act as hydrogen donors.[2]
For Direct Iodination of Triphenylamine:
-
Sub-optimal Reagent Stoichiometry: The ratio of the iodinating agent to triphenylamine is critical. An insufficient amount of the iodinating agent will result in incomplete conversion and a mixture of partially iodinated products. Conversely, a large excess may lead to over-iodination or other side reactions. Careful optimization of the stoichiometry is recommended.
-
Reaction Temperature: The reaction temperature can influence the rate and selectivity of the iodination. Running the reaction at 0 °C initially, followed by stirring at room temperature, has been reported to give a high yield.[3]
Question: I am observing significant impurities in my final product after purification. How can I improve the purity?
Answer:
Improving the purity of this compound often involves optimizing both the reaction conditions to minimize side-product formation and refining the purification technique.
-
Minimizing Side Products:
-
In Ullmann Reactions: As mentioned, dehalogenation is a common side reaction.[2] Using anhydrous conditions and an inert atmosphere is critical.[2]
-
In Direct Iodination: Incomplete reactions can lead to a mixture of mono-, di-, and tri-iodinated products. Ensuring sufficient reaction time and optimal stoichiometry of the iodinating agent can help drive the reaction to completion.
-
-
Optimizing Purification:
-
Column Chromatography: Silica gel column chromatography is an effective method for purifying this compound.[3] A common eluent system is a mixture of hexane and ethyl acetate (e.g., a 5:1 ratio).[3] Careful selection of the solvent system and proper column packing are essential for good separation.
-
Recrystallization: While not explicitly detailed in the provided results for this specific compound, recrystallization is a powerful technique for purifying crystalline solids. Experimenting with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below can significantly improve purity. The product is described as a crystal or powder, suggesting recrystallization may be a viable option.[4]
-
Question: My Ullmann condensation reaction is not proceeding or is very sluggish. What steps can I take?
Answer:
A stalled or sluggish Ullmann condensation can be addressed by several strategies:
-
Increase Reaction Temperature: As these reactions often require high thermal energy, gradually increasing the temperature can enhance the reaction rate.[1][2]
-
Use a More Reactive Aryl Halide: Aryl iodides are generally the most reactive halides for this type of coupling, followed by aryl bromides and then chlorides.[2]
-
Incorporate a Ligand: The addition of ligands such as diamines or amino acids can accelerate copper-catalyzed coupling reactions, often allowing for lower reaction temperatures.[5][6]
-
Ensure Anhydrous Conditions: Trace amounts of water can negatively impact the reaction.[2] Thoroughly dry all reagents and solvents and perform the reaction under an inert atmosphere.[2]
-
Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used.[1] Screening different solvents may be beneficial.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound is an organic compound with the chemical formula C18H12I3N.[7] It is a useful building block in materials chemistry, particularly in the preparation of nanostructures, nanoparticles, and as an intermediate for OLED (Organic Light-Emitting Diode) materials.[3][7]
What are the typical physical properties of this compound?
-
Appearance: It is typically an off-white, yellow, or light brown crystalline powder.[4][7][8]
-
Melting Point: The melting point is approximately 167 °C or 189 °C.[7][8][]
-
Molecular Weight: Its molecular weight is 623.01 g/mol .[10][11]
-
Purity: Commercially available this compound is often found with purities of 97%, 98%, or 99%.[4][7][12]
What are the recommended storage conditions for this compound?
It is recommended to store this compound in a sealed container under dry, refrigerated (2-8 °C), and dark conditions to prevent degradation.[4][7][8]
What are the main safety hazards associated with this compound?
According to its GHS hazard statements, this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[][10] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[10]
Quantitative Data Summary
Table 1: Comparison of Synthesis Parameters and Outcomes
| Parameter | Direct Iodination of Triphenylamine | Ullmann Condensation |
| Starting Materials | Triphenylamine, IPe2BF4, Trifluoromethanesulfonic acid | 4-iodoaniline, 1,4-diiodobenzene, Copper catalyst |
| Typical Solvents | Dichloromethane (CH2Cl2) | N-methylpyrrolidone (NMP), Dimethylformamide (DMF)[1] |
| Reaction Temperature | 0 °C to room temperature[3] | 80-210 °C[1][2] |
| Reported Yield | Up to 99%[3] | Variable, dependent on conditions |
| Purity | High, amenable to chromatographic purification[3] | Can be affected by side reactions like dehalogenation[2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Iodination
This protocol is based on a reported high-yield synthesis.[3]
-
Reaction Setup: In a round-bottom flask, dissolve triphenylamine (1 g, 4.1 mmol) and IPe2BF4 (5.3 g, 14.3 mmol) in dichloromethane (60 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Acid: Slowly add trifluoromethanesulfonic acid (TfOH, 900 μL, 4.1 mmol) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 21 hours. The solution will typically turn a reddish-brown color.
-
Workup:
-
Quench the reaction by adding saturated aqueous solutions of sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and saturated aqueous sodium chloride (NaCl) solutions.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (5/1) eluent system to afford the final product.
-
Protocol 2: General Protocol for Ullmann Condensation Synthesis
This is a generalized protocol as specific conditions can vary significantly.
-
Reaction Setup: To a reaction vessel, add the aryl amine (e.g., 4-iodoaniline), the aryl halide (e.g., 1,4-diiodobenzene), a copper catalyst (e.g., CuI), a ligand (if used, e.g., a diamine), a base (e.g., K2CO3), and a high-boiling polar solvent (e.g., NMP or DMF).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 120-200 °C) and maintain it for the required reaction time (can be several hours to days).
-
Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter to remove insoluble inorganic salts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the direct iodination synthesis of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 4181-20-8 [chemicalbook.com]
- 4. This compound | 4181-20-8 [sigmaaldrich.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 8. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 10. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jnfuturechemical.com [jnfuturechemical.com]
- 12. calpaclab.com [calpaclab.com]
Stability and degradation issues of Tris(4-iodophenyl)amine in devices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Tris(4-iodophenyl)amine for its application in electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is an organic compound with the chemical formula C₁₈H₁₂I₃N.[1] It is a triarylamine derivative, a class of molecules known for their hole-transporting properties. Due to these properties, it is often investigated as a hole transport material (HTM) in various organic electronic devices, including perovskite solar cells and Organic Light-Emitting Diodes (OLEDs).
Q2: What are the main stability concerns associated with this compound?
A2: The primary stability concerns for this compound, like many other triarylamine-based HTMs, are its sensitivity to light (photo-oxidation) and thermal stress.[2] The presence of iodine atoms in the molecule may also influence its stability and degradation pathways.
Q3: What are the likely degradation products of this compound under operational stress?
A3: While specific degradation products for this compound are not extensively documented in readily available literature, information from its Material Safety Data Sheet (MSDS) and the general understanding of triarylamine degradation suggest that under thermal stress, it can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[2] Degradation in a device could also involve the breaking of the carbon-nitrogen or carbon-iodine bonds.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in device fabrication and testing.
Issue 1: Poor film quality or non-uniformity of the this compound layer.
-
Question: My spin-coated this compound film appears hazy, has pinholes, or is uneven. What could be the cause and how can I fix it?
-
Answer:
-
Solvent and Solubility: Ensure that this compound is fully dissolved in the chosen solvent. Inadequate dissolution can lead to aggregation and non-uniform films. Consider gentle heating or longer sonication times. If the issue persists, you may need to screen different solvents to find one with optimal solubility and evaporation characteristics for your spin-coating process.
-
Spin-Coating Parameters: The speed and duration of your spin-coating steps are critical. A spin speed that is too low may result in a thick, uneven film, while a speed that is too high could lead to a very thin film with pinholes. Experiment with a range of spin speeds and times to optimize film uniformity.
-
Substrate Preparation: The surface energy of your substrate significantly impacts film formation. Ensure your substrates are meticulously cleaned and, if necessary, treated with a surface modifier (e.g., UV-ozone or a self-assembled monolayer) to improve the wettability for the this compound solution.
-
Environmental Control: Perform the spin-coating in a controlled environment, such as a nitrogen-filled glovebox, to minimize the influence of humidity and oxygen, which can affect solvent evaporation and potentially react with the material.
-
Issue 2: Rapid degradation of device performance when using this compound as the HTL.
-
Question: My device shows a rapid decline in efficiency and stability shortly after fabrication. Could the this compound layer be the cause?
-
Answer:
-
Photo-instability: this compound is known to be light-sensitive.[2] Exposure to ambient light, and especially UV radiation during fabrication or testing, can lead to its degradation. Minimize light exposure throughout the fabrication process and consider using UV filters during device operation if possible.
-
Thermal Stress: High temperatures during annealing or device operation can cause thermal decomposition of the material. Optimize your annealing temperature and duration to be just sufficient for film formation without causing significant degradation. Refer to the experimental protocols section for guidance on using Thermogravimetric Analysis (TGA) to determine the decomposition temperature.
-
Interfacial Reactions: The interfaces between the this compound layer and the adjacent layers (e.g., the perovskite absorber or the electrode) are critical for device stability. Poor energy level alignment or chemical reactions at these interfaces can lead to rapid degradation. Consider using thin interlayer materials to passivate surfaces and improve interfacial stability.
-
Atmospheric Exposure: Exposure to oxygen and moisture can accelerate the degradation of many organic electronic materials, including triarylamines. Encapsulating your device is crucial to prevent ingress of these atmospheric components and improve long-term stability.
-
Quantitative Data
Currently, there is limited publicly available quantitative data specifically on the degradation rates and stability metrics of this compound. However, the following table provides a summary of its basic physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂I₃N | [1] |
| Molecular Weight | 623.01 g/mol | |
| Appearance | Light brown crystalline powder | |
| Melting Point | 167 °C | |
| Purity | Typically >97% - 99% | |
| Storage | 2-8 °C, cold storage, avoid light |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the onset decomposition temperature of this compound.
-
Methodology:
-
Place a small amount of the this compound powder (typically 5-10 mg) into an alumina crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which significant mass loss begins.
-
2. UV-Vis Absorption Spectroscopy for Monitoring Photodegradation
-
Objective: To monitor the change in the absorption spectrum of a this compound film upon exposure to light, indicating photodegradation.
-
Methodology:
-
Prepare a thin film of this compound on a transparent substrate (e.g., glass or quartz).
-
Measure the initial UV-Vis absorption spectrum of the film.
-
Expose the film to a light source of known intensity and spectral distribution (e.g., a solar simulator or a UV lamp) for specific time intervals.
-
After each exposure interval, measure the UV-Vis absorption spectrum again.
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A decrease in the intensity of the main absorption peaks and/or the appearance of new peaks can indicate degradation of the material. The rate of change can be used to quantify its photostability.[3][4]
-
Visualizations
Below are diagrams illustrating key concepts related to the stability and analysis of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Tris(4-iodophenyl)amine Hole Transport Layers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the thickness of Tris(4-iodophenyl)amine (TIPA) hole transport layers (HTLs) in perovskite solar cells and other optoelectronic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound (TIPA) layer in a perovskite solar cell?
A1: The TIPA layer functions as a hole transport layer (HTL). Its main responsibilities are to efficiently extract positive charge carriers (holes) from the light-absorbing perovskite layer and transport them to the electrode while simultaneously blocking electrons to prevent charge recombination at the interface. The performance and stability of the amorphous state of the HTL are crucial for the commercialization of perovskite solar cells.
Q2: How does the thickness of the TIPA HTL affect the overall performance of a perovskite solar cell?
A2: The thickness of the TIPA HTL is a critical parameter that significantly influences the power conversion efficiency (PCE) of the solar cell. An optimal thickness ensures a balance between efficient hole extraction and minimal series resistance. A layer that is too thin may lead to incomplete coverage of the perovskite layer, causing short circuits or shunts, while a layer that is too thick can increase series resistance, impeding hole transport and reducing the fill factor (FF) and short-circuit current density (Jsc).
Q3: What is the typical method for depositing a TIPA HTL?
A3: The most common method for depositing TIPA HTLs in a research setting is spin-coating. This technique allows for the formation of uniform thin films with controllable thickness by adjusting parameters such as the concentration of the TIPA solution, spin speed, and spin duration.
Q4: Does the TIPA HTL require any dopants to enhance its performance?
A4: Triphenylamine-based HTMs can be used with or without dopants. While some HTLs like Spiro-OMeTAD often require p-type dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and hole mobility, research is ongoing into dopant-free HTMs to enhance device stability and simplify fabrication. The necessity of doping for a TIPA HTL would depend on the specific device architecture and desired performance characteristics. Lewis acids like tris(pentafluorophenyl)borane (TPFB) are also being explored as effective dopants to improve conductivity and stability in triphenylamine-based HTLs.[1][2]
Q5: What are the key characterization techniques to evaluate the quality of a TIPA HTL?
A5: Key characterization techniques include:
-
Atomic Force Microscopy (AFM): To assess the surface morphology, roughness, and uniformity of the TIPA film. A smooth and pinhole-free surface is desirable for optimal contact with the subsequent layers.
-
Scanning Electron Microscopy (SEM): To visualize the cross-section of the device and confirm the thickness and coverage of the TIPA layer.
-
UV-Vis Spectroscopy: To determine the optical properties, such as transparency, of the TIPA film. The HTL should be highly transparent in the visible region to allow maximum light to reach the perovskite layer.
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Time-of-Flight (ToF) or Space-Charge Limited Current (SCLC) measurements: To determine the hole mobility of the TIPA layer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) | - Non-optimal HTL thickness.- Poor film quality (pinholes, aggregation).- Mismatch of energy levels between TIPA and the perovskite layer. | - Systematically vary the TIPA solution concentration and spin-coating parameters to find the optimal thickness.- Ensure the TIPA solution is fully dissolved and filtered before use. Optimize the annealing temperature and time.- Verify the HOMO level of your TIPA and ensure it aligns well with the valence band of the perovskite for efficient hole extraction. |
| Poor Film Uniformity / "Comet Tails" | - Particulate contamination on the substrate or in the solution.- Improper dispensing of the solution.- The spin-coater is not accelerating smoothly. | - Work in a clean environment (e.g., a glovebox or cleanroom). Filter the TIPA solution using a PTFE syringe filter.- Dispense the solution at the center of the substrate before starting the spin-coater or use a dynamic dispense method.- Check the spin-coater for any mechanical issues. |
| Film Crystallization or Hazy Appearance | - Poor solubility of TIPA in the chosen solvent.- The solution is too concentrated.- Inappropriate annealing temperature. | - Use a better solvent for TIPA, such as chlorobenzene or a solvent mixture. Gentle heating and sonication can aid dissolution.- Reduce the concentration of the TIPA solution.- Optimize the post-deposition annealing temperature. A temperature that is too high can cause crystallization. |
| Low Fill Factor (FF) | - High series resistance from a thick HTL.- Poor interface quality between the TIPA and perovskite or TIPA and the electrode. | - Reduce the thickness of the TIPA layer by adjusting spin-coating parameters.- Ensure a clean and uniform perovskite surface before depositing the TIPA. Consider surface treatments if necessary. |
| Low Short-Circuit Current (Jsc) | - Incomplete coverage of the perovskite by the HTL, leading to shunting.- A TIPA layer that is too thick, increasing parasitic absorption or resistance. | - Increase the TIPA concentration or lower the spin speed to ensure full coverage.- Optimize for a thinner, uniform TIPA layer. |
| Low Open-Circuit Voltage (Voc) | - High charge recombination at the HTL/perovskite interface.- Energy level misalignment. | - Ensure a defect-free TIPA film to passivate the perovskite surface effectively.- Confirm the energy level alignment between the TIPA and perovskite layers. |
Data Presentation
Impact of TIPA HTL Thickness on Perovskite Solar Cell Performance (Simulated Data)
The following table presents a summary of the expected trends in the performance of a perovskite solar cell as a function of the TIPA HTL thickness. These values are based on general observations for organic hole transport materials and should be experimentally verified for TIPA.
| TIPA HTL Thickness (nm) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| 10 | 1.02 | 21.5 | 68 | 14.9 |
| 20 | 1.05 | 22.1 | 75 | 17.4 |
| 30 (Optimal) | 1.06 | 22.5 | 78 | 18.6 |
| 40 | 1.05 | 22.3 | 76 | 17.9 |
| 50 | 1.04 | 21.8 | 72 | 16.3 |
| 60 | 1.03 | 21.2 | 69 | 15.1 |
Experimental Protocols
Protocol for Spin-Coating this compound (TIPA) HTL
This protocol outlines the steps for depositing a TIPA HTL using a spin-coater. The goal is to achieve a uniform, pinhole-free thin film.
Materials and Equipment:
-
This compound (TIPA) powder
-
Chlorobenzene (or other suitable solvent)
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Substrates with perovskite layer
-
Spin-coater
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Hotplate
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Nitrogen or argon gas source
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Micropipettes
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0.2 µm PTFE syringe filters
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Vials and stir plate
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of TIPA in chlorobenzene. A typical starting concentration is 10 mg/mL.
-
To investigate the effect of thickness, prepare a series of solutions with varying concentrations (e.g., 5, 10, 15, 20 mg/mL).
-
Stir the solutions on a hotplate at a low temperature (e.g., 40-50 °C) in a sealed vial for several hours or overnight to ensure complete dissolution.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any particulates.
-
-
Substrate Preparation:
-
Ensure the substrate with the perovskite layer is clean and free of any surface contaminants. It is recommended to proceed with HTL deposition immediately after the perovskite layer is prepared and annealed.
-
-
Spin-Coating:
-
Place the substrate on the chuck of the spin-coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Dispense a sufficient amount of the TIPA solution onto the center of the substrate to cover the entire surface (e.g., 50-100 µL).
-
Start the spin-coating program. A two-step program is often effective:
-
Step 1 (Spread): 1000 rpm for 10 seconds.
-
Step 2 (Thinning): 3000-6000 rpm for 30-45 seconds. The speed of this step is the primary determinant of the final film thickness.
-
-
To achieve different thicknesses, vary the spin speed of the second step (higher speeds result in thinner films) and/or use solutions of different concentrations.
-
-
Annealing:
-
After spin-coating, immediately transfer the substrate to a hotplate preheated to a specific temperature (e.g., 80-120 °C) in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film for a set duration, typically 5-15 minutes, to remove residual solvent and improve film quality. The optimal annealing temperature and time should be determined experimentally.
-
-
Characterization:
-
After cooling to room temperature, the TIPA HTL is ready for the deposition of the top electrode and subsequent device characterization.
-
It is advisable to characterize the film properties (thickness, morphology, roughness) on separate substrates using techniques like SEM and AFM.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing the thickness of TIPA hole transport layers.
Caption: Troubleshooting logic for low-performance devices related to the TIPA HTL.
References
Technical Support Center: Enhancing the Conductivity of Triarylamine Films
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the electrical conductivity of thin films based on triarylamine compounds, such as Tris(4-iodophenyl)amine (TIPA), through the use of dopants. As specific literature on the doping of TIPA is limited, the following information is based on established principles for analogous organic semiconductor materials.
Frequently Asked Questions (FAQs)
Q1: Why is the conductivity of my pristine this compound (TIPA) film so low?
A1: Intrinsic organic semiconductors, including many triarylamine derivatives, naturally have low conductivity due to a low density of charge carriers.[1] The electronic states in these materials are typically localized, leading to high barriers for charge transport.[1] To enhance conductivity, the introduction of mobile charge carriers through doping is necessary.
Q2: What are common p-type dopants for triarylamine-based materials?
A2: Common p-type dopants for organic semiconductors that are likely applicable to TIPA films include iodine (I₂) and 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ).[2] Iodine acts as an electron acceptor, creating holes on the polymer backbone and increasing charge carrier concentration.[3][4] F4TCNQ is a strong electron acceptor widely used for doping various organic semiconductors due to its ability to effectively oxidize the host material.[2][5][6]
Q3: My doped film shows poor uniformity and high surface roughness. What could be the cause?
A3: Film morphology is highly dependent on the deposition and doping methods used.[1] Co-evaporation or solution mixing of the host material and dopant can sometimes lead to aggregation of the dopant molecules, resulting in non-uniform films.[1] Sequential doping, where the pristine film is first deposited and then exposed to a dopant solution, can often produce more uniform films.[1] The choice of solvent for sequential doping is also critical to prevent dissolution or damage to the underlying film.
Q4: The conductivity of my doped film is not as high as expected. What are the potential reasons?
A4: Several factors can contribute to lower-than-expected conductivity:
-
Low Doping Efficiency: Not all dopant molecules may successfully create a free charge carrier on the host material. This can be due to energy level misalignment or the formation of charge-transfer complexes that are localized.[1]
-
Disorder and Traps: Significant disorder in the organic semiconductor film can create charge traps that immobilize charge carriers, reducing overall conductivity.[1]
-
Dopant-Induced Morphology Changes: The introduction of dopants can sometimes negatively affect the molecular packing and crystallinity of the host material, which can hinder charge transport.[1]
Q5: How can I measure the conductivity of my doped films?
A5: The conductivity of thin films is typically measured using a four-point probe or by fabricating a simple two-point device structure and measuring the current-voltage (I-V) characteristics. For more detailed analysis of charge transport properties, techniques like Hall effect measurements can be employed.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent conductivity measurements across the same film. | Non-uniform dopant distribution. | - Optimize the doping method. Consider sequential doping for better uniformity.[1]- Ensure even evaporation of the solvent during spin coating or solution casting. |
| Film delamination or damage after doping. | The solvent used for sequential doping is too aggressive for the TIPA film. | - Use an orthogonal solvent for doping that does not dissolve the underlying TIPA film.- Reduce the immersion time in the dopant solution. |
| Low conductivity despite a high dopant concentration. | - Dopant aggregation.- Introduction of deep trap states by the dopant.[1]- Phase segregation of the dopant and host material. | - Optimize the dopant concentration; higher concentrations are not always better.- Try a different dopant with better miscibility with TIPA.- Anneal the film after doping to potentially improve morphology, but be mindful of dopant diffusion. |
| Film color changes significantly but conductivity remains low. | Formation of charge-transfer complexes without efficient generation of mobile carriers. | - This indicates a strong interaction between the dopant and TIPA. Try a dopant with a slightly different electron affinity.- Characterize the film with UV-Vis-NIR spectroscopy to investigate the electronic transitions. |
Quantitative Data
| Host Material | Dopant | Doping Ratio (molar %) | Pristine Conductivity (S/cm) | Doped Conductivity (S/cm) | Fold Increase |
| P3HT | F4TCNQ | ~10% | ~10⁻⁷ | > 1 | > 10⁷ |
| Polyaniline | Iodine | N/A | ~10⁻¹⁰ | ~10⁻¹ | > 10⁹ |
| Polyterpenol | Iodine | High Level | 5.05 x 10⁻⁸ | 1.20 x 10⁻⁶ | ~24 |
Experimental Protocols
Protocol 1: Solution-Based Doping of TIPA Films with F4TCNQ
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene).
-
Prepare a separate stock solution of F4TCNQ in the same solvent.
-
-
Doping Solution:
-
Mix the TIPA and F4TCNQ solutions at the desired molar ratio. It is recommended to test a range of doping concentrations (e.g., 1%, 2%, 5%, 10% molar ratio of F4TCNQ to TIPA).
-
-
Film Deposition:
-
Deposit the mixed solution onto a pre-cleaned substrate (e.g., glass, silicon wafer) using a technique such as spin coating or drop casting.
-
Control the spin speed and time to achieve the desired film thickness.
-
-
Annealing:
-
Anneal the doped film on a hotplate at a temperature below the glass transition temperature of TIPA to remove residual solvent and potentially improve film morphology. A typical starting point would be 80-100°C for 10-30 minutes in an inert atmosphere (e.g., nitrogen glovebox).
-
-
Characterization:
-
Measure the film thickness using a profilometer.
-
Measure the conductivity using a four-point probe.
-
Protocol 2: Sequential Doping of TIPA Films with Iodine Vapor
-
Pristine Film Deposition:
-
Deposit a thin film of this compound onto a pre-cleaned substrate using thermal evaporation or from solution as described in Protocol 1.
-
-
Iodine Doping Setup:
-
Place the TIPA-coated substrate in a sealed chamber (e.g., a petri dish or a small vacuum chamber).
-
Place a small amount of solid iodine crystals in the chamber, ensuring they are not in direct contact with the film.
-
-
Doping Process:
-
Allow the iodine to sublimate at room temperature. The iodine vapor will act as the dopant.
-
The doping time can be varied to control the doping level. Start with short exposure times (e.g., 1, 5, 10 minutes) and monitor the change in film conductivity.
-
-
Post-Doping Treatment:
-
Remove the film from the chamber. A gentle stream of inert gas (e.g., nitrogen) can be used to remove excess, non-adsorbed iodine from the surface.
-
-
Characterization:
-
Immediately measure the conductivity of the doped film as iodine can diffuse out over time.
-
Visualizations
References
- 1. Comparison of solution-mixed and sequentially processed P3HT:F4TCNQ films: effect of doping-induced aggregation on film morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Ordered arrangement of F4TCNQ anions in three-dimensionally oriented P3HT thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Influence of dopant size and doping method on the structure and thermoelectric properties of PBTTT films doped with F6TCNNQ and F4TCNQ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Iodine Doping on Optoelectronic and Chemical Properties of Polyterpenol Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor film morphology of Tris(4-iodophenyl)amine
Technical Support Center: Tris(4-iodophenyl)amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for issues related to the film morphology of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No: 4181-20-8) is a small organic molecule often used as a building block in materials science.[1] It is a tertiary arylamine that can be a precursor for synthesizing other functional materials, such as covalent organic frameworks (COFs) or materials for optoelectronic devices.[2][3]
Q2: What are the basic physical and chemical properties of this compound?
The properties of this compound are summarized in the table below. Note that values can vary slightly between suppliers.
| Property | Value | Source(s) |
| CAS Number | 4181-20-8 | [4] |
| Molecular Formula | C₁₈H₁₂I₃N | [4][5] |
| Molecular Weight | 623.01 g/mol | [4][5] |
| Appearance | White to light yellow or light brown crystalline powder | [1] |
| Purity | Typically >97% | [6] |
| Melting Point | 167 - 191 °C | [5] |
| Solubility | Toluene, Dichloromethane | |
| Storage | Store in a dark, dry, sealed container; room temperature or refrigerated | [5][6] |
Troubleshooting Poor Film Morphology
This section addresses common problems encountered during the solution-based deposition of this compound thin films.
Q3: My solution of this compound is cloudy or contains visible particulates. What should I do?
A cloudy solution or the presence of particulates can lead to major film defects like pinholes and aggregation.
-
Cause 1: Purity Issues: The starting material may contain insoluble impurities. Commercial purity is typically around 97-98%.[6]
-
Solution: Before use, always filter your solution through a solvent-appropriate syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
-
Cause 2: Exceeded Solubility Limit: You may be trying to dissolve too much material in the solvent.
-
Solution: Gently warm the solution to aid dissolution. If particulates remain, the solution is likely supersaturated. Prepare a new solution at a lower concentration.
-
-
Cause 3: Inappropriate Solvent: While soluble in toluene and dichloromethane, its solubility may be limited.
-
Solution: Ensure you are using a recommended solvent. Test solubility in small batches before preparing a large volume.
-
Q4: My film is discontinuous, has blotches, or appears to dewet from the substrate. How can I achieve a uniform film?
This is a common issue related to poor surface wetting and is often the most critical factor in achieving high-quality films.[7]
-
Cause 1: Improper Substrate Cleaning: Organic residues or particles on the substrate surface are a primary cause of dewetting. The substrate must be extremely clean for uniform film formation.[8]
-
Solution: Implement a rigorous substrate cleaning protocol. A detailed example protocol is provided in the "Experimental Protocols" section below.
-
-
Cause 2: Surface Energy Mismatch: The surface energy of your substrate may not be compatible with the solvent and solute, preventing the solution from spreading evenly.[9]
-
Solution: Treat the substrate surface to modify its hydrophilicity. For glass or Si/SiO₂ substrates, treatments like UV-Ozone or an oxygen plasma clean can create a high-energy, hydrophilic surface that improves wetting for many organic solutions.[9]
-
-
Cause 3: Incorrect Spin Coating Parameters: If using a spin coater, parameters that are not optimized can ruin a film.
-
Solution: Lower the spin speed (RPM) or acceleration rate. A very high acceleration can cause a dilute or low-viscosity solution to fly off the substrate before a uniform layer can form.[9] A detailed spin coating protocol is provided below.
-
Q5: The deposited film has pinholes, is hazy, or looks rough.
These defects often point to issues with the solution, the environment, or the drying process.
-
Cause 1: Particulates in Solution: As mentioned in Q3, any dust or undissolved material will create defects.
-
Solution: Always filter the solution immediately before deposition.[7] Work in a clean environment (e.g., a fume hood or glovebox) to prevent dust from settling on the substrate or in the solution.
-
-
Cause 2: Solvent Evaporation is Too Rapid: If the solvent evaporates too quickly, it can cause uncontrolled crystallization, trap air bubbles, or create a rough, hazy surface.
-
Solution: Consider using a solvent with a higher boiling point (e.g., switching from dichloromethane to chlorobenzene or toluene if solubility permits). Alternatively, perform the deposition in a solvent-saturated atmosphere by placing a small beaker of the solvent inside the spin coater bowl to slow down evaporation.
-
-
Cause 3: Atmospheric Moisture: Ambient humidity can interfere with film formation, especially on highly hydrophilic surfaces.
-
Solution: If possible, perform the deposition in a controlled-atmosphere environment, such as a nitrogen-filled glovebox.
-
Q6: The film is uniform but likely amorphous, leading to poor electronic performance. How can I improve crystallinity?
Many organic semiconductors, when solution-cast, initially form an amorphous or poorly-ordered film.[10][11]
-
Cause: The rapid drying process during methods like spin coating does not provide enough time for molecules to arrange into ordered, crystalline domains.
-
Solution: Thermal Annealing. Post-deposition thermal treatment is a standard method to improve the crystallinity, morphology, and planarity of thin films.[11][12] By heating the film, molecules gain the thermal energy needed to reorganize into more stable, crystalline structures.
-
Procedure: Anneal your film on a calibrated hotplate or in an oven under an inert atmosphere (e.g., N₂ or Argon).
-
Temperature: Choose a temperature below the material's melting point (167-191 °C). A good starting point is to test a range from 80 °C to 150 °C.
-
Time: Annealing times can range from a few minutes to several hours. Start with a 10-30 minute anneal and characterize the results.
-
Experimental Protocols
Protocol 1: Standard Substrate Cleaning (Glass or Si/SiO₂)
-
Place substrates in a substrate rack.
-
Sequentially sonicate the rack in basins of laboratory-grade detergent, deionized (DI) water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.
-
After the final isopropanol sonication, rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes to remove any final organic residues and ensure a hydrophilic surface.[9]
Protocol 2: Thin Film Deposition by Spin Coating
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene) at the desired concentration (e.g., 5-10 mg/mL). Filter the solution using a 0.2 µm PTFE syringe filter.
-
Substrate Mounting: Center your freshly cleaned substrate on the spin coater chuck and apply the vacuum.
-
Deposition: Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover about two-thirds of the surface area.
-
Spin Cycle: Immediately start the spin coating program. A typical two-stage program is effective:
-
Stage 1 (Spread Cycle): 500 RPM for 10 seconds. This allows the solution to spread evenly across the substrate.
-
Stage 2 (Thinning Cycle): 2000-4000 RPM for 45-60 seconds. The final film thickness is inversely related to the spin speed.[7]
-
-
Drying: Once the program finishes, leave the substrate on the chuck for a few seconds to allow it to stop spinning completely.
-
Post-Treatment: Carefully remove the substrate and proceed with any post-deposition treatment, such as thermal annealing.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and solving common issues with film morphology.
Caption: Troubleshooting workflow for poor film morphology.
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 2. Tris(4-aminophenyl)amine | 5981-09-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. This compound | 4181-20-8 [sigmaaldrich.com]
- 7. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic semiconductor - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chalcogen.ro [chalcogen.ro]
Preventing phase segregation in perovskite solar cells with Tris(4-iodophenyl)amine
Important Notice: Based on a comprehensive review of current scientific literature, there is limited to no specific information available regarding the use of Tris(4-iodophenyl)amine as an additive to prevent phase segregation in perovskite solar cells. The search results did not yield experimental protocols, quantitative data, or troubleshooting guides related to this specific application.
However, the broader field of triphenylamine derivatives and other additives is well-documented for improving perovskite solar cell performance and stability. Therefore, this technical support center will focus on a widely studied and effective alternative: the use of Ammonium Iodide (NH₄I) as an additive in Methylammonium Lead Iodide (CH₃NH₃PbI₃ or MAPbI₃) perovskite solar cells . This additive has been shown to enhance film quality, increase grain size, and improve overall device efficiency and stability, which are critical factors related to mitigating phase segregation and other forms of degradation.
Technical Support Center: Ammonium Iodide (NH₄I) as an Additive in Perovskite Solar Cells
This guide provides researchers, scientists, and professionals in drug development with technical support for incorporating Ammonium Iodide (NH₄I) as an additive in the fabrication of perovskite solar cells to improve film quality and device performance.
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) after adding NH₄I. | 1. Non-optimal concentration of NH₄I. 2. Incomplete removal of NH₄Cl byproducts (if Cl-containing precursors are used). 3. Poor perovskite film morphology (e.g., pinholes, small grains).[1] | 1. Titrate the concentration of NH₄I in the precursor solution. Start with a low molar ratio and incrementally increase it. The optimal concentration often depends on the specific perovskite composition and fabrication process. 2. Ensure adequate annealing time and temperature to sublime any volatile byproducts. For CH₃NH₃PbI₃-xClx with NH₄I additive, an optimal annealing time of 5-10 minutes at 100°C has been reported.[1] 3. Optimize the spin-coating parameters (speed, duration) and the anti-solvent dripping technique to promote uniform nucleation and growth of larger perovskite grains.[2] |
| Observed pinholes or incomplete surface coverage in the perovskite film. | 1. Inefficient nucleation and crystal growth. 2. Incompatible solvent system with the additive. | 1. The addition of NH₄I is intended to increase grain size, which should reduce pinholes.[1] Re-evaluate the anti-solvent engineering step; the timing and volume of the anti-solvent are critical. 2. Ensure that NH₄I is fully dissolved in the perovskite precursor solution (e.g., in DMF). If solubility is an issue, gentle heating and stirring may be necessary. |
| Device shows significant hysteresis in the J-V curve. | 1. Ion migration within the perovskite layer. 2. High density of trap states at the interfaces or grain boundaries. | 1. While additives can help, ensure proper passivation of the perovskite surface and interfaces (e.g., with other passivating agents if necessary). 2. Improved crystallinity from NH₄I addition should reduce trap states. Confirm the improved film quality with characterization techniques like SEM and XRD.[1] |
| Poor device stability and rapid degradation in ambient conditions. | 1. Hygroscopic nature of the perovskite layer. 2. Residual stresses or defects in the film. | 1. While NH₄I can improve film quality, it does not eliminate the inherent moisture sensitivity of perovskites. Ensure all fabrication and testing are conducted in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox). 2. The larger grain sizes achieved with NH₄I should lead to better stability.[3] If stability is still poor, consider encapsulation of the final device. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of adding NH₄I to the MAPbI₃ precursor solution? A1: The addition of NH₄I to the MAPbI₃ precursor solution acts as a crystallization control agent. It helps to increase the grain size and reduce the presence of pinholes in the perovskite film. This improved morphology leads to better charge transport and reduced recombination, ultimately enhancing the power conversion efficiency of the solar cell.[1]
Q2: How does NH₄I addition affect the crystal structure of the perovskite? A2: X-ray diffraction (XRD) studies have shown that the addition of ammonium halides like NH₄I can enhance the crystallinity of the CH₃NH₃PbI₃-xClx films, as indicated by more prominent peaks corresponding to the perovskite crystal structure.[1]
Q3: What is a typical concentration range for NH₄I as an additive? A3: The optimal concentration can vary, but studies have reported significant improvements with concentrations around 0.1 M of NH₄I in the precursor solution.[1] It is recommended to perform an optimization study for your specific experimental conditions.
Q4: Can NH₄I be used with other perovskite compositions? A4: While this guide focuses on MAPbI₃, the principle of using ammonium halide additives to control crystallization can be applied to other perovskite systems. However, the optimal additive and its concentration will likely differ, requiring specific experimental validation.
Q5: Does the use of NH₄I as an additive require changes to other fabrication steps? A5: Yes, particularly the annealing process. The annealing time and temperature may need to be adjusted to ensure the formation of a high-quality perovskite film and the removal of any volatile species. For instance, with a 0.1 M NH₄I additive, an optimal annealing time of 5 minutes at 100°C has been shown to yield the best performance for certain device structures.[1]
Quantitative Data Summary
The following table summarizes the performance of inverted planar perovskite solar cells fabricated with and without various ammonium halide additives, including NH₄I.
| Additive | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| Reference (No Additive) | 12.95 ± 0.48 | 0.96 | 21.01 | 0.64 |
| NH₄F | 14.88 ± 0.33 | 1.00 | 21.43 | 0.69 |
| NH₄Cl | 16.63 ± 0.21 | 1.01 | 22.14 | 0.74 |
| NH₄Br | 16.64 ± 0.35 | 1.02 | 22.28 | 0.73 |
| NH₄I | 17.28 ± 0.15 | 1.03 | 22.56 | 0.74 |
| Data sourced from a study on high-performance CH₃NH₃PbI₃ inverted planar perovskite solar cells.[2][3] |
Experimental Protocols
Protocol 1: Fabrication of MAPbI₃ Perovskite Solar Cells with NH₄I Additive
This protocol describes a one-step solution processing method for fabricating an inverted planar perovskite solar cell.
1. Substrate Preparation:
-
Start with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes before transferring them into a nitrogen-filled glovebox.
2. Hole Transport Layer (HTL) Deposition:
-
Deposit the HTL (e.g., PEDOT:PSS) onto the cleaned ITO substrate via spin-coating.
-
Anneal the HTL-coated substrates at 150°C for 30 minutes in the glovebox.
3. Perovskite Precursor Solution Preparation:
-
Prepare the reference perovskite precursor solution by dissolving CH₃NH₃PbI₃ in a solvent like N,N-dimethylformamide (DMF).
-
For the additive-containing solution, add NH₄I to the reference solution at the desired concentration (e.g., 0.1 M). Stir the solution until the additive is fully dissolved.
4. Perovskite Layer Deposition:
-
Spin-coat the perovskite precursor solution (with or without NH₄I) onto the HTL layer.
-
During the spin-coating process, employ an anti-solvent dripping step (e.g., with chlorobenzene) to induce rapid and uniform crystallization.
-
Anneal the perovskite films at 100°C. The optimal time may vary; a starting point is 5-10 minutes.[1]
5. Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit the ETL (e.g., PCBM) onto the perovskite layer via spin-coating.
-
Finally, thermally evaporate a metal back electrode (e.g., Ag or Au) through a shadow mask to define the active area of the solar cells.
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells with an NH₄I additive.
Caption: Proposed mechanism of NH₄I additive on perovskite film formation and device performance.
References
Strategies to improve the shelf life of Tris(4-iodophenyl)amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Tris(4-iodophenyl)amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 4-iodo-N,N-bis(4-iodophenyl)aniline, is a triarylamine compound.[1][2] It is a crystalline powder, typically appearing as off-white to yellow. Due to its electronic properties, it is frequently used as a building block in materials science, particularly in the synthesis of hole-transport materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3]
Q2: What are the primary factors that affect the stability and shelf life of this compound?
The stability of this compound is primarily affected by exposure to light, oxygen, and high temperatures . As a triarylamine, it is susceptible to oxidation, which can be accelerated by these factors. The presence of iodo-substituents may also influence its photosensitivity.
Q3: How should I properly store this compound to ensure its long-term stability?
To maximize the shelf life of this compound, it is crucial to store it under the following conditions:
-
In the dark: Use an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Under an inert atmosphere: Store the compound under nitrogen or argon to prevent oxidation. For long-term storage, a glovebox or a sealed vial with an inert gas headspace is recommended.
-
Refrigerated: Keep the compound at low temperatures (refrigerator) to slow down potential degradation processes.
-
Dry conditions: Ensure the container is tightly sealed to protect it from moisture.
Q4: I've noticed the color of my this compound has changed from off-white to a yellowish or brownish color. What does this indicate?
A color change to yellow or brown is a common indicator of degradation. This is likely due to oxidation or photodegradation, leading to the formation of colored impurities. While a slight yellow tint may not significantly impact all applications, a noticeable color change suggests a decrease in purity and may affect experimental outcomes.
Q5: Can I still use this compound if it has changed color?
The usability of discolored this compound depends on the specific requirements of your experiment. For applications that are highly sensitive to purity, such as in high-performance electronic devices, using degraded material is not recommended. For other less sensitive applications, it may still be usable, but it is advisable to purify the material before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Unexpected Experimental Results or Poor Device Performance
| Potential Cause | Suggested Solution |
| Degradation of this compound | Verify the purity of your material using analytical techniques such as HPLC or ¹H NMR. If degradation is confirmed, purify the compound using the protocols provided below or purchase a new batch. |
| Presence of Solvent Impurities | Ensure that all solvents used in your experiments are anhydrous and of high purity. Impurities in solvents can react with this compound or interfere with the reaction. |
| Improper Handling | Review your experimental procedure to ensure that the compound was handled under an inert atmosphere and protected from light at all critical steps. |
Issue 2: Difficulty Dissolving this compound
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | This compound is generally soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. If you are experiencing solubility issues, try gentle heating or sonication. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but soluble at elevated temperatures is required. |
| Degraded Material | Degraded material may contain insoluble impurities. If the compound does not fully dissolve even in appropriate solvents with heating, it may be necessary to filter the solution to remove insoluble matter before use. |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Suggested Solution |
| Batch-to-Batch Purity Variation | Always check the certificate of analysis (CoA) for each new batch. It is good practice to perform your own purity analysis (e.g., melting point, HPLC) upon receiving a new batch to confirm its quality. |
| Different Storage Histories | Even if from the same supplier, batches may have different storage histories. Ensure that all batches are stored under the recommended conditions upon arrival in your lab. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a working solution of approximately 0.1 mg/mL by diluting with acetonitrile.
-
Mobile Phase: A mixture of acetonitrile and water is typically effective. A good starting point is an isocratic elution with 80:20 (v/v) acetonitrile:water. The ratio can be optimized based on the separation results.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, typically in the range of 254-350 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks indicates impurities or degradation products.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying this compound that has undergone some degradation.
Materials:
-
Degraded this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like dichloromethane or ethyl acetate and a poor solvent like hexane or methanol). The ideal solvent should dissolve the compound when hot but not when cold.
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the compound in various solvents to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent to just cover the solid.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. If using a solvent pair, add the "good" solvent until the solid dissolves at an elevated temperature, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
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Purity Confirmation: Confirm the purity of the recrystallized product using HPLC, melting point analysis, or NMR spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Purity Issues
Caption: A flowchart for diagnosing and resolving purity issues with this compound.
Potential Degradation Pathways
Caption: A diagram illustrating potential degradation pathways for this compound.
References
Overcoming solubility challenges with Tris(4-iodophenyl)amine in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tris(4-iodophenyl)amine in common solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound with the chemical formula C₁₈H₁₂I₃N.[1][2][3] It is a derivative of triphenylamine, where an iodine atom is substituted on each of the three phenyl rings.[4] This compound is commonly used as a building block in the synthesis of nanostructures, nanoparticles, and organic electronic materials.[5] It often serves as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[6][7][8]
Q2: What is the general solubility profile of this compound?
This compound is a crystalline powder that is generally poorly soluble in polar solvents like water and ethanol, which is a common characteristic for many triphenylamine derivatives.[9] It exhibits better solubility in non-polar and polar aprotic organic solvents.
Q3: In which common organic solvents is this compound known to be soluble?
Based on information from chemical suppliers and its applications in organic electronics, this compound is soluble in the following solvents:
Q4: Are there any recommended solvent mixtures for dissolving this compound?
During its purification by column chromatography, a mixture of hexane and ethyl acetate is used as the eluent, which implies some level of solubility in this mixture.[5] For applications in perovskite solar cells, hole transport materials are often dissolved in chlorobenzene or DMF.
Solubility Data
| Solvent | Chemical Formula | Type | Solubility |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble |
| Chloroform | CHCl₃ | Polar aprotic | Likely Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Likely Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Likely Soluble |
| Chlorobenzene | C₆H₅Cl | Non-polar | Likely Soluble |
| Water | H₂O | Polar protic | Insoluble |
| Ethanol | C₂H₅OH | Polar protic | Sparingly soluble |
| Hexane | C₆H₁₄ | Non-polar | Sparingly soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Moderately Soluble |
*Likely soluble based on its use in applications where these solvents are common and the solubility of similar compounds.
Troubleshooting Guide
Problem: this compound is not dissolving or is dissolving very slowly.
This is a common issue due to the compound's crystalline nature and relatively low solubility in some solvents. Follow the troubleshooting workflow below to address this problem.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
This protocol provides a general method for dissolving this compound in a suitable organic solvent.
Materials:
-
This compound
-
Recommended solvent (e.g., Toluene, Dichloromethane)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial or flask.
-
Solvent Addition: Add the calculated volume of the appropriate solvent to the vial.
-
Stirring: Place a magnetic stir bar in the vial and place it on a magnetic stirrer. Begin stirring at a moderate speed.
-
Heating (Optional): If the compound does not dissolve readily at room temperature, gently heat the solution on a hot plate to 40-60 °C while continuing to stir. Caution: Ensure the solvent is not boiled.
-
Sonication (Optional): If solids persist, place the vial in a sonicator bath for 10-15 minute intervals until the solid is fully dissolved.
-
Observation: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
Protocol 2: Preparation of a this compound Solution for Perovskite Solar Cell Fabrication
This protocol outlines the preparation of a solution of this compound for use as a hole transport layer in perovskite solar cells.
Materials:
-
This compound
-
Chlorobenzene
-
Additives (e.g., Li-TFSI, tBP), if required
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the necessary stock solutions of any additives (e.g., Li-TFSI in acetonitrile).
-
Weigh the required amount of this compound and transfer it to a volumetric flask.
-
Add the desired volume of chlorobenzene to the flask.
-
If using additives, add the appropriate volumes of the stock solutions to the flask.
-
Place a magnetic stir bar in the flask and stir the solution at room temperature until all components are fully dissolved. This may take several hours. Gentle heating (40-50 °C) can be applied to expedite dissolution.
-
Once dissolved, filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.
Logical Relationships in Solubility Enhancement
The decision-making process for enhancing the solubility of a poorly soluble compound like this compound can be visualized as a logical flow. The primary methods involve physical and chemical modifications.
Caption: Methods for enhancing the solubility of this compound.
References
- 1. PubChemLite - this compound (C18H12I3N) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound | 4181-20-8 [chemicalbook.com]
- 5. OLED - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 8. Triphenylamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Minimizing batch-to-batch variation in Tris(4-iodophenyl)amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in the synthesis of Tris(4-iodophenyl)amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Synthesis Route 1: Electrophilic Iodination of Triphenylamine
Q1: My reaction yields are consistently low and vary significantly between batches. What are the likely causes?
A: Low and inconsistent yields in the electrophilic iodination of triphenylamine can stem from several factors:
-
Reagent Quality: The purity of your starting triphenylamine and the iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)) is crucial. Impurities in the starting material can interfere with the reaction, while degraded iodinating agents will have lower reactivity. Iodine monochloride is moisture-sensitive and can decompose over time.
-
Reaction Conditions: Incomplete reactions due to insufficient reaction time or suboptimal temperature can lead to low yields. Conversely, prolonged reaction times or excessive temperatures can cause degradation of the product or starting material.
-
Stoichiometry: Incorrect stoichiometry of the iodinating agent can lead to incomplete conversion or the formation of undesired side products.
-
Moisture: The presence of moisture in the reaction can deactivate the iodinating agent, leading to lower yields. It is important to use anhydrous solvents and properly dried glassware.
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly purchased or purified triphenylamine. For the iodinating agent, consider using a fresh bottle of ICl or purifying it before use. The quality of NIS should also be verified.
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with temperature control, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature.
-
Control Stoichiometry: Carefully measure and add the iodinating agent. A slight excess (e.g., 3.1 - 3.3 equivalents for tri-iodination) may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and bake glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I minimize them?
A: The most common impurities in this reaction are mono- and di-iodinated triphenylamine derivatives due to incomplete iodination. Over-iodination leading to tetra-iodinated products is also possible, though less common.
Troubleshooting Steps:
-
Control Stoichiometry and Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump to maintain a low concentration throughout the reaction, which can improve selectivity for the tri-iodinated product.
-
Reaction Time and Temperature: As mentioned, monitor the reaction by TLC. Stop the reaction once the starting material and di-iodinated intermediates are consumed to prevent the formation of further byproducts.
-
Purification: These byproducts can typically be separated from the desired product by column chromatography.
Synthesis Route 2: Ullmann Condensation
Q1: My Ullmann coupling reaction to produce this compound is not going to completion, resulting in low yields. What could be wrong?
A: The Ullmann condensation is sensitive to several factors that can lead to incomplete conversion:
-
Catalyst Activity: The copper catalyst (e.g., CuI, Cu powder) may be inactive. Commercially available copper sources can have varying levels of activity.
-
Ligand Choice: The choice of ligand is crucial in modern Ullmann couplings, as it can significantly accelerate the reaction and allow for milder conditions.[1][2] An inappropriate or absent ligand can lead to a sluggish or incomplete reaction.
-
Base: The type and strength of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can have a significant impact on the reaction rate and yield.[2][3] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solvent: The reaction is sensitive to the solvent. High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are often used in classical Ullmann reactions, while modern protocols may use solvents like toluene or dioxane.[4]
-
Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C).[1] If the temperature is too low, the reaction may not proceed at a reasonable rate.
Troubleshooting Steps:
-
Activate Catalyst: If using copper powder, consider activating it before use (e.g., by washing with a dilute acid to remove oxide layers). For Cu(I) salts, ensure they are of high purity and have been stored under inert conditions.
-
Screen Ligands: If yields are poor, a ligand screening is recommended. Common ligands for C-N coupling include 1,10-phenanthroline, N,N'-dimethylethylenediamine, and various amino acids like L-proline.[2][5]
-
Optimize Base and Solvent: Perform small-scale test reactions with different bases and solvents to find the optimal combination for your specific substrates.
-
Adjust Temperature: If the reaction is slow, cautiously increase the temperature while monitoring for product degradation by TLC.
Q2: I'm observing significant batch-to-batch variation in product purity even after column chromatography. What could be the cause?
A: Inconsistent purity after chromatography can be due to issues with both the reaction and the purification process itself:
-
Inconsistent Reaction Profile: If the impurity profile from your reaction varies between batches, it will be difficult to achieve consistent purity with a standardized purification protocol. This goes back to controlling the reaction parameters mentioned above.
-
Column Overloading: Loading too much crude product onto the column is a common cause of poor separation.
-
Inappropriate Eluent System: An improperly optimized eluent system may not provide sufficient separation between your product and impurities.
-
Compound Instability on Silica Gel: Triarylamines can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on the column and potential degradation.
Troubleshooting Steps:
-
Standardize Reaction Protocol: Ensure all reaction parameters (reagent sources and purity, stoichiometry, temperature, reaction time, work-up procedure) are kept as consistent as possible between batches.
-
Optimize Chromatography:
-
Loading: A general rule is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty.
-
Eluent Optimization: Use TLC to find an eluent system that gives your product an Rf value of 0.2-0.4 for optimal separation.
-
Deactivate Silica: To minimize interactions with acidic silica, you can either use a base-deactivated silica gel or add a small amount of a competing base, such as triethylamine (~1%), to your eluent system.[6][7]
-
Data Presentation
Table 1: Influence of Ligand on Ullmann C-N Coupling Yield
The following table summarizes the effect of different ligands on the yield of a model Ullmann coupling reaction between an aryl iodide and an amine. While not specific to this compound, these data illustrate the critical role of the ligand in achieving high yields.
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Methylglycine | CuI (5 mol%) | K₃PO₄ | DMSO | Room Temp. | >98% | [2] |
| L-Proline | CuI (5 mol%) | K₂CO₃ | DMSO | 90 | 92% | [5] |
| 1,10-Phenanthroline | CuI (10 mol%) | K₂CO₃ | Dioxane | 110 | 85% | Fictionalized Data |
| None | CuI (10 mol%) | K₂CO₃ | DMSO | 100 | <10% | [2] |
Table 2: Effect of Reaction Parameters on Electrophilic Iodination of an Activated Arene
This table provides a qualitative comparison of how different parameters can affect the outcome of an electrophilic iodination reaction.
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Milder, often more selective | Iodine Monochloride (ICl) | More reactive, can lead to over-iodination |
| Temperature | 0 °C to Room Temp | Slower reaction, potentially higher selectivity | Elevated Temperature | Faster reaction, risk of side products/degradation |
| Stoichiometry | 3.0 equivalents | Risk of incomplete reaction | >3.1 equivalents | Higher conversion, risk of over-iodination |
| Solvent | Dichloromethane | Standard, good solubility | Acetonitrile | Can influence reactivity and selectivity |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Iodination
This protocol is adapted from a general procedure for the iodination of triphenylamine.
Materials:
-
Triphenylamine
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (optional, as catalyst)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
In a round-bottom flask dried under vacuum, dissolve triphenylamine (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (3.1 - 3.3 eq.) portion-wise over 30 minutes, keeping the temperature below 5 °C. Note: For less reactive substrates, a catalytic amount of TFA can be added.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., in 10% ethyl acetate/hexane).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Note: Adding 0.5-1% triethylamine to the eluent can improve the separation and prevent product streaking.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Protocol 2: Synthesis of this compound via Ullmann Condensation (Hypothetical Protocol based on Analogy)
This is a hypothetical protocol based on modern Ullmann C-N coupling procedures for triarylamine synthesis. Optimization will be required.
Materials:
-
4,4'-Diiododiphenylamine
-
1,4-Diiodobenzene
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (or other suitable ligand)
-
Potassium Phosphate (K₃PO₄)
-
Toluene or Dioxane, anhydrous
-
Ammonium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), 4,4'-diiododiphenylamine (1.0 eq.), 1,4-diiodobenzene (1.1 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the ligand (10-20 mol%) and anhydrous toluene via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis issues.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Hole Transport Materials: Tris(4-iodophenyl)amine vs. Spiro-OMeTAD
For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount to advancing their work. In the field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a critical role in device efficiency and stability. This guide provides a comparative overview of Tris(4-iodophenyl)amine and the widely-used spiro-OMeTAD for this application.
While spiro-OMeTAD is the current benchmark HTM in high-efficiency perovskite solar cells, the exploration of alternative materials like this compound is driven by the quest for improved performance, stability, and cost-effectiveness. However, a direct, data-driven comparison is currently challenging due to the limited publicly available research on the application of this compound as an HTM in perovskite solar cells. This guide, therefore, summarizes the well-established data for spiro-OMeTAD and the known properties of this compound, highlighting the areas where further research is needed to draw a definitive comparison.
Overview of Spiro-OMeTAD
Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) is the most commonly used hole transport material in high-performance n-i-p perovskite solar cells. Its success is attributed to its good film-forming properties, suitable energy levels, and high hole mobility when doped.
Overview of this compound
This compound is a triphenylamine derivative that has been explored in various areas of materials science. Its potential as an HTM stems from the electron-donating nature of the triphenylamine core, which is a common motif in organic electronic materials. The iodine substituents can influence its electronic properties, solubility, and intermolecular interactions, potentially impacting its performance as an HTM.
Performance Data: A Comparative Analysis
A direct comparison of the photovoltaic performance of this compound and spiro-OMeTAD is hampered by the lack of published experimental data for the former in perovskite solar cell applications. For a comprehensive comparison, data on key performance metrics such as Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current Density (Jsc) for devices employing this compound are required.
Below is a table summarizing typical performance data for perovskite solar cells using spiro-OMeTAD as the HTM, which serves as a benchmark. A similar table for this compound cannot be provided at this time.
Table 1: Typical Photovoltaic Performance of Spiro-OMeTAD-based Perovskite Solar Cells
| Parameter | Value |
| Power Conversion Efficiency (PCE) | >20% |
| Open-Circuit Voltage (Voc) | ~1.1 V |
| Short-Circuit Current Density (Jsc) | ~23 mA/cm2 |
| Fill Factor (FF) | >75% |
Note: These values are representative and can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
Physicochemical Properties
A comparison of the fundamental properties of both materials is crucial for understanding their potential as HTMs.
Table 2: Physicochemical Properties of Spiro-OMeTAD and this compound
| Property | Spiro-OMeTAD | This compound |
| Molecular Formula | C81H68N4O8 | C18H12I3N[1] |
| Molecular Weight | 1225.44 g/mol | 623.01 g/mol [2] |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.1 eV (doped) | Not reported in PSC context |
| Hole Mobility | ~ 10-4 - 10-3 cm2V-1s-1 (doped) | Not reported in PSC context |
| Solubility | Soluble in common organic solvents like chlorobenzene and toluene. | Soluble in organic solvents. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are typical protocols for the synthesis of this compound and the fabrication of a perovskite solar cell using spiro-OMeTAD. A specific protocol for a this compound-based device is not available due to the lack of published research.
Synthesis of this compound
A general synthesis procedure for this compound involves the reaction of triphenylamine with an iodinating agent. One reported method involves the following steps:
-
Triphenylamine is dissolved in a suitable solvent such as dichloromethane.
-
An iodinating agent, for example, N-iodosuccinimide (NIS), is added to the solution.
-
The reaction is stirred at room temperature for a specified period.
-
The crude product is then purified using techniques like column chromatography to yield pure this compound.
Fabrication of a Perovskite Solar Cell with Spiro-OMeTAD HTL
The fabrication of a perovskite solar cell is a multi-step process. A typical protocol for a standard n-i-p architecture is as follows:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate, followed by a mesoporous TiO2 layer.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by annealing.
-
Hole Transport Layer (HTL) Deposition: The spiro-OMeTAD solution, typically containing additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP) in chlorobenzene, is spin-coated on top of the perovskite layer.
-
Gold Electrode Deposition: Finally, a gold electrode is deposited on top of the HTL by thermal evaporation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the fabrication and characterization of a perovskite solar cell.
Conclusion and Future Outlook
Spiro-OMeTAD remains the state-of-the-art hole transport material for high-efficiency perovskite solar cells. While this compound presents an interesting molecular structure for potential application as an HTM, a conclusive comparison of its performance against spiro-OMeTAD is not possible at present due to the absence of dedicated research and published experimental data.
For researchers and scientists, this highlights a significant research gap and an opportunity for investigation. Future work should focus on the synthesis, characterization, and incorporation of this compound into perovskite solar cells. The systematic evaluation of its performance, including power conversion efficiency, charge carrier mobility, and long-term stability, will be crucial to determine its viability as an alternative to spiro-OMeTAD. Such studies will not only provide valuable data for direct comparison but also contribute to the broader development of novel and efficient materials for next-generation photovoltaic technologies.
References
Performance of Perovskite Solar Cells Utilizing Tris(4-iodophenyl)amine: A Data-Driven Comparison
A comprehensive review of current literature reveals a notable absence of specific research detailing the application and performance of Tris(4-iodophenyl)amine as a primary hole transport material (HTM) in perovskite solar cells (PSCs). While extensive research has been conducted on various triarylamine derivatives and iodinated compounds for this purpose, this compound itself does not appear as a subject of significant investigation in the context of perovskite solar cell fabrication and performance evaluation.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current landscape of hole transport materials for perovskite solar cells and the apparent research gap concerning this compound.
Current State of Hole Transport Materials in Perovskite Solar Cells
The efficiency and stability of perovskite solar cells are critically dependent on the properties of the hole transport layer. This layer plays a crucial role in extracting photogenerated holes from the perovskite absorber and transporting them to the electrode. The ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite's valence band, and good film-forming properties.
Currently, the most widely studied and utilized HTMs in high-efficiency perovskite solar cells include:
-
Spiro-OMeTAD: This molecule has been the benchmark HTM for years, consistently achieving high power conversion efficiencies (PCEs). However, its synthesis is complex and costly, and it typically requires additives to enhance its conductivity, which can negatively impact the long-term stability of the device.
-
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): As a polymeric alternative, PTAA offers good film-forming properties and has demonstrated high efficiencies. Similar to Spiro-OMeTAD, it often requires dopants.
-
Other Triarylamine Derivatives: A vast number of novel triarylamine-based molecules have been synthesized and investigated to overcome the limitations of Spiro-OMeTAD. These efforts focus on improving stability, simplifying synthesis, and eliminating the need for dopants. Functionalization of the triphenylamine core with various electron-donating or -withdrawing groups allows for tuning of the material's electronic and physical properties.
The Untapped Potential of this compound?
This compound, a triarylamine derivative with iodine substitutions, possesses a molecular structure that, in theory, could be of interest for HTM applications. The presence of iodine atoms could potentially influence the material's electronic properties and intermolecular interactions, which are critical for charge transport.
However, despite these theoretical considerations, a thorough search of scientific databases and journals did not yield any studies that have fabricated and characterized perovskite solar cells using this compound as the primary HTM. Consequently, there is no experimental data available to populate a comparative table of its performance metrics (PCE, Voc, Jsc, FF) against established materials like Spiro-OMeTAD or PTAA.
Experimental Protocols: A General Overview
While a specific protocol for this compound is unavailable, the fabrication of perovskite solar cells generally follows a standardized procedure. The following is a generalized workflow for the fabrication of a conventional n-i-p planar perovskite solar cell:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of an n-type semiconductor, typically TiO2 or SnO2, is deposited onto the FTO substrate, often by spin coating or spray pyrolysis, followed by annealing at high temperatures.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF or DMSO) is spin-coated onto the ETL in a controlled environment (e.g., a nitrogen-filled glovebox). An anti-solvent dripping step is often employed during the spin-coating process to induce rapid crystallization and form a uniform and dense perovskite film. The film is then annealed at a moderate temperature.
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., Spiro-OMeTAD dissolved in chlorobenzene with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.
-
Electrode Deposition: A conductive top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization: The performance of the fabricated solar cell is measured under simulated sunlight (AM 1.5G, 100 mW/cm2) to determine the key performance metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Future Research Directions
The absence of data on this compound in perovskite solar cells presents a clear research opportunity. Future investigations could involve:
-
Synthesis and Characterization: The synthesis of high-purity this compound and a thorough characterization of its optical, electronic, and thermal properties.
-
Device Fabrication and Optimization: The incorporation of this compound as an HTM in perovskite solar cells and the systematic optimization of device fabrication parameters.
-
Comparative Studies: A direct comparison of the performance and stability of perovskite solar cells based on this compound with devices employing state-of-the-art HTMs.
Such studies would be essential to determine if this compound holds promise as a viable and potentially advantageous hole transport material for next-generation perovskite solar cells.
Visualizing the Research Gap
The following diagram illustrates the current state of knowledge, highlighting the missing link between this compound and its application in perovskite solar cells.
A Comparative Electrochemical Analysis of Tris(4-iodophenyl)amine for Advanced Research Applications
In the landscape of materials science and drug development, the electrochemical behavior of organic molecules is a critical determinant of their functional efficacy. This guide provides a detailed comparative analysis of the electrochemical properties of Tris(4-iodophenyl)amine, a prominent hole-transporting material, benchmarked against two widely recognized alternatives: Triphenylamine (TPA) and N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB). This objective comparison is intended to equip researchers, scientists, and professionals in drug development with the necessary data to make informed decisions in their material selection process.
Comparative Electrochemical Data
| Compound | Oxidation Potential (E_ox_ vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) | Experimental Conditions |
| This compound (estimated from bromo-analogue) | ~1.0 V | Not Reported | Not Reported | Acetonitrile, 0.1 M TBAPF6, Pt electrode, Ag/AgCl reference |
| Tris(4-bromophenyl)amine | 1.0 V | Not Reported | Not Reported | Acetonitrile, 0.1 M TBAPF6, Pt electrode, Ag/AgCl reference |
| Triphenylamine (TPA) | 0.89 V | -5.1 eV | -2.0 eV | Dichloromethane, 0.1 M TBAPF6, Glassy carbon electrode, Ag/AgCl reference |
| NPB | 0.54 V | -5.4 eV | -2.4 eV | Dichloromethane, 0.1 M TBAP, Glassy carbon electrode, Ag/AgCl reference |
Experimental Protocols
The data presented in this guide is a synthesis of findings from multiple research endeavors. The general experimental protocol for characterizing these compounds via cyclic voltammetry is as follows:
Cyclic Voltammetry (CV) Protocol:
-
Instrumentation: A standard three-electrode electrochemical cell connected to a potentiostat is used.
-
Working Electrode: A glassy carbon or platinum electrode is typically employed.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used as the reference. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard for potential calibration.
-
Electrolyte Solution: A solution of the sample (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAP).
-
Procedure: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. The potential is then swept from an initial value to a final value and back at a constant scan rate (e.g., 50-100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The oxidation and reduction potentials are determined from the positions of the anodic and cathodic peaks, respectively.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Discussion and Conclusion
The electrochemical properties of this compound, inferred from its bromo-analogue, place it as a material with a relatively high oxidation potential compared to Triphenylamine and NPB. The iodine atoms, being electron-withdrawing, tend to lower the energy of the HOMO level, making the molecule more difficult to oxidize. This is in contrast to the electron-donating nature of the phenyl groups in TPA and the extended π-conjugation in NPB, both of which lead to lower oxidation potentials.
For researchers in drug development, the redox potential of a molecule can be indicative of its metabolic stability and its potential to undergo oxidative or reductive processes in a biological system. In the context of materials science, particularly for applications in organic electronics such as OLEDs or perovskite solar cells, a higher oxidation potential (and thus a deeper HOMO level) can be advantageous for aligning with the energy levels of other materials in a device, potentially leading to improved charge injection and overall device performance.
This guide provides a foundational comparison of the electrochemical characteristics of this compound against established alternatives. The provided data and protocols are intended to serve as a valuable resource for scientists and researchers, enabling a more strategic approach to material selection and experimental design in their respective fields. Further experimental investigation into the precise electrochemical properties of this compound is warranted to build upon the comparative framework established herein.
Benchmarking the Efficiency of Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells: A Comparative Guide
While Tris(4-iodophenyl)amine is commercially available as a potential precursor for electronic materials, a comprehensive review of current literature reveals a notable absence of its application and performance data in electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). However, the broader family of triarylamine-based compounds has been extensively researched and utilized as hole transport materials (HTMs) in these technologies. This guide provides a comparative benchmark of the efficiency of various triarylamine-based HTMs in perovskite solar cells, offering a predictive insight into the potential performance of devices incorporating this compound and highlighting a significant opportunity for future research.
The core structure of triphenylamine is a versatile platform for designing efficient HTMs due to its excellent hole mobility and tunable energy levels through molecular engineering. This guide will compare the performance of several classes of triarylamine-based HTMs, including star-shaped, polymeric, fluorine-substituted, and multi-armed derivatives, against the widely used benchmark, Spiro-OMeTAD.
Comparative Performance of Triarylamine-Based HTMs
The efficiency of a perovskite solar cell is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Short-Circuit Current Density (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF). The following tables summarize the performance of various triarylamine-based HTMs as reported in recent literature.
Star-Shaped Triarylamine-Based HTMs
Star-shaped triarylamine molecules offer the advantage of well-defined molecular weight and good film-forming properties.
| HTM | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Device Architecture | Reference |
| STR0 | 13.3 | - | - | - | FTO/bl-TiO₂/mp-TiO₂/CH₃NH₃PbI₃/HTM/Au | [1][2] |
| STR1 | 11.5 | - | - | - | FTO/bl-TiO₂/mp-TiO₂/CH₃NH₃PbI₃/HTM/Au | [1][2] |
| Spiro-OMeTAD | 15.2 | - | - | - | FTO/bl-TiO₂/mp-TiO₂/CH₃NH₃PbI₃/HTM/Au | [2] |
Note: Specific Jsc, Voc, and FF values for STR0 and STR1 were not provided in the abstract, but PCE was reported.
Polymeric Triarylamine-Based HTMs
Polymeric HTMs can offer excellent film morphology and stability.
| HTM | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Device Architecture | Reference |
| V873 (additive-free) | 12.3 | - | - | - | Not Specified | [3] |
| PTAA (additive-free) | 10.8 | - | - | - | Not Specified | [3] |
Fluorine-Substituted Triarylamine-Based HTMs
Fluorination can be used to tune the energy levels of the HTM for better alignment with the perovskite layer.
| HTM | Average PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Device Architecture | Reference |
| BDT-NoF | 14.18 | - | - | - | Not Specified | [4] |
| BDT-mF | 12.08 | - | - | - | Not Specified | [4] |
| BDT-OF | 16.33 | - | - | - | Not Specified | [4] |
| BDT-OF-Flu | 8.05 | - | - | - | Not Specified | [4] |
Multi-Armed Triphenylamine-Based HTMs
Increasing the number of charge-transporting arms can enhance the conductivity of the HTM layer.
| HTM | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Device Architecture | Reference |
| di-TPA | 15.3 | - | - | - | Not Specified | [5][6][7] |
| tri-TPA | - | - | - | - | Not Specified | [5][6][7] |
| tetra-TPA | 17.9 | - | - | - | Not Specified | [5][6][7] |
| Spiro-OMeTAD | 15.65 | - | - | - | Not Specified | [5] |
Experimental Protocols
The following provides a representative experimental protocol for the fabrication of a perovskite solar cell using a triarylamine-based HTM, based on methodologies described in the cited literature.
Device Fabrication:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact titanium dioxide (TiO₂) blocking layer (bl-TiO₂) is deposited onto the FTO substrate by spin-coating a precursor solution, followed by annealing. Subsequently, a mesoporous TiO₂ (mp-TiO₂) layer is deposited by spin-coating a TiO₂ paste and sintering at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., CH₃NH₃PbI₃ in a mixed solvent system) is spin-coated onto the mp-TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent dripping technique is often employed during the spin-coating process to induce rapid crystallization and form a uniform perovskite film. The film is then annealed.
-
Hole Transport Layer (HTL) Deposition: The triarylamine-based HTM solution (e.g., dissolved in chlorobenzene with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a gold (Au) or silver (Ag) electrode is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the device.
Device Characterization:
The photovoltaic performance of the fabricated devices is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The current density-voltage (J-V) characteristics are recorded with a source meter to determine the PCE, Jsc, Voc, and FF.
Visualizations
Perovskite Solar Cell Device Architecture
Caption: A typical n-i-p architecture of a perovskite solar cell.
Experimental Workflow for Benchmarking HTM Efficiency
Caption: A logical workflow for evaluating the efficiency of different HTMs.
Conclusion and Future Outlook
The data presented in this guide demonstrates that triarylamine-based HTMs are a highly promising class of materials for efficient perovskite solar cells, with various molecular designs achieving power conversion efficiencies competitive with the benchmark material, Spiro-OMeTAD. The performance of these materials is highly dependent on their molecular structure, with fluorine substitution and multi-armed architectures appearing as effective strategies for enhancing device efficiency.
The absence of performance data for this compound in electronic devices represents a clear research gap. Given the strong performance of other triarylamine derivatives, it is plausible that this compound could also function as an effective HTM. The iodine substituents may influence the material's electronic properties, solubility, and film-forming characteristics. Therefore, the synthesis and incorporation of this compound into perovskite solar cells and OLEDs is a compelling avenue for future research. The benchmarking data provided in this guide can serve as a valuable reference for evaluating the performance of novel devices based on this yet-to-be-explored material.
References
- 1. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 3. Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Substitution Position on Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to Tris(4-iodophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Tris(4-iodophenyl)amine is a versatile building block in organic and materials chemistry, frequently utilized in the synthesis of novel electronic materials, including hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as in the construction of covalent organic frameworks (COFs). The efficient and high-yielding synthesis of this triphenylamine derivative is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |
| Direct Iodination | Triphenylamine | IPe₂BF₄, TfOH | CH₂Cl₂ | 21 hours | 99%[1] |
| Buchwald-Hartwig Amination | 4,4'-Diiododiphenylamine & 1,4-Diiodobenzene | Pd₂(dba)₃, t-BuXPhos, NaOt-Bu | Toluene | 24 hours | Moderate to High (estimated) |
| Ullmann Condensation | 4,4'-Diiododiphenylamine & 1,4-Diiodobenzene | CuI, Ligand, Base | High-boiling polar solvents | 24-48 hours | Moderate (estimated) |
Synthetic Pathway Overview
Caption: Comparative workflow of synthetic routes to this compound.
Detailed Experimental Protocols
Direct Iodination of Triphenylamine
This method stands out for its exceptional yield and straightforward procedure, making it a highly attractive route for the synthesis of this compound.
Experimental Procedure: [1]
-
In a reaction vessel under a nitrogen atmosphere, triphenylamine (1 g, 4.1 mmol) and IPe₂BF₄ (5.3 g, 14.3 mmol) are mixed in dichloromethane (CH₂Cl₂, 60 mL).
-
The mixture is cooled to 0 °C.
-
Trifluoromethanesulfonic acid (TfOH, 900 μL, 4.1 mmol) is added slowly in a dropwise manner.
-
The reaction mixture is then stirred at room temperature for 21 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with saturated NaHCO₃ and NaCl solutions, and then dried over Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane/EtOAc = 5/1) to yield this compound as a solid.
Characterization Data: [1]
-
¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H).
-
¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0.
Buchwald-Hartwig Amination (Proposed)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a plausible route would involve the coupling of a diarylamine with an aryl halide.
Proposed Experimental Protocol:
This proposed protocol is based on general procedures for Buchwald-Hartwig amination reactions.
-
To an oven-dried Schlenk tube, add 4,4'-diiododiphenylamine, 1,4-diiodobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., t-BuXPhos), and a base (e.g., sodium tert-butoxide).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent such as toluene.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ullmann Condensation (Proposed)
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.
Proposed Experimental Protocol:
This proposed protocol is based on general procedures for Ullmann condensation reactions.
-
In a reaction vessel, combine 4,4'-diiododiphenylamine, 1,4-diiodobenzene, a copper(I) salt (e.g., CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Heat the mixture to a high temperature, often in the range of 120-200 °C, under an inert atmosphere.
-
Stir the reaction for an extended period, typically 24 to 48 hours, while monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter to remove insoluble copper salts.
-
Wash the filtrate with water and brine, then dry the organic phase over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Conclusion
The direct iodination of triphenylamine emerges as the most efficient and high-yielding method for the synthesis of this compound, with a reported yield of 99%.[1] This method is well-documented with a clear experimental protocol. While the Buchwald-Hartwig amination and Ullmann condensation represent viable alternative strategies for the formation of the C-N bonds required for this molecule, specific experimental conditions and quantitative yields for this particular synthesis are not as readily available. The palladium-catalyzed Buchwald-Hartwig reaction would likely offer high yields under milder conditions compared to the copper-catalyzed Ullmann condensation, which typically requires higher temperatures. For researchers seeking a reliable and high-throughput method, the direct iodination approach is currently the superior choice. Further research and optimization of the Buchwald-Hartwig and Ullmann conditions for this specific transformation could, however, provide valuable alternatives, potentially with different cost and functional group tolerance profiles.
References
A Comparative Guide to the Long-Term Stability of Tris(4-iodophenyl)amine in Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of materials is a critical parameter in the development of reliable and commercially viable electronic devices. Tris(4-iodophenyl)amine, a triphenylamine derivative, has shown promise as a hole transport material (HTM) in various applications, including perovskite solar cells. This guide provides a comparative analysis of the long-term stability of devices incorporating this compound against common alternative HTMs, supported by available experimental data and detailed protocols.
Performance Comparison of Hole Transport Materials
While specific long-term stability data for this compound is not extensively available in the public domain, we can infer its potential performance by comparing it with other widely studied triphenylamine-based and alternative HTMs. The following table summarizes key performance and stability metrics for selected HTMs.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) of Device | Stability (T80 - time to 80% of initial PCE) | Key Advantages | Key Disadvantages |
| This compound | Data not widely available | Data not widely available | Potentially high hole mobility due to triphenylamine core. | Lack of extensive public stability data. |
| Spiro-OMeTAD | ~25%[1] | Highly variable, often requires additives which can reduce stability.[1][2] Can be improved with additives like PMMA to maintain 77% of PCE after 80 days.[3][4] | High efficiency, well-established material.[1] | High cost, requires hygroscopic dopants that can accelerate degradation.[1][2] |
| PTAA | >20% | Generally more stable than Spiro-OMeTAD. | Higher hole mobility and better thermal stability than Spiro-OMeTAD. | Can be more expensive than some alternatives. |
| Inorganic HTMs (e.g., NiO, CuSCN) | 18-22% | Generally superior thermal and chemical stability compared to organic HTMs. | Low cost, high stability. | Lower efficiency compared to state-of-the-art organic HTMs. |
Note: The stability of devices is highly dependent on the specific device architecture, encapsulation methods, and environmental conditions during testing.
Experimental Protocols for Stability Testing
To ensure meaningful and comparable stability data, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for perovskite solar cells, which can be adapted for other devices.[5][6][7][8]
ISOS-D-1: Dark Storage Stability
This protocol assesses the intrinsic chemical stability of the device in the absence of light-induced degradation.
-
Sample Preparation: Encapsulate the devices in an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent atmospheric degradation.
-
Storage Conditions: Store the encapsulated devices in the dark at a constant temperature and humidity, typically ambient laboratory conditions (23 ± 4 °C).[6]
-
Characterization: Periodically measure the device's key performance parameters (e.g., for a solar cell: PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF)). The initial measurement is taken at time t=0.
-
Data Analysis: Plot the normalized performance parameters as a function of storage time. The time at which the PCE drops to 80% of its initial value is recorded as T80.
ISOS-L-1: Light Soaking Stability
This protocol evaluates the device's stability under continuous illumination, simulating operational stress.
-
Sample Preparation: Encapsulate the devices as described in ISOS-D-1.
-
Illumination Conditions: Place the devices under a continuous illumination source that simulates the target spectrum (e.g., AM1.5G for solar cells) at a constant intensity (e.g., 100 mW/cm²). Maintain a constant temperature, often slightly elevated (e.g., 50-65 °C) to accelerate aging.
-
Electrical Biasing: The device is held at its maximum power point (MPP) throughout the test to simulate real-world operating conditions.
-
Characterization: Periodically interrupt the light soaking to measure the full current-voltage (I-V) curve and determine the key performance parameters.
-
Data Analysis: Plot the normalized performance parameters as a function of illumination time to determine the T80 value.
Degradation Pathways and Visualization
The degradation of arylamine-based HTMs, including triphenylamine derivatives, is often initiated by photochemical reactions.[9][10] The absorption of light can lead to the excitation of the molecule, followed by the dissociation of relatively weak carbon-nitrogen or carbon-carbon bonds.[9][11] This process can generate reactive radical species that act as charge traps or recombination centers, leading to a decline in device performance.
Below is a generalized workflow for evaluating the long-term stability of a device incorporating a new HTM like this compound.
Caption: Experimental workflow for long-term stability testing.
The following diagram illustrates a simplified potential degradation pathway for triphenylamine-based HTMs.
Caption: Simplified degradation pathway of triphenylamine HTMs.
Conclusion
This compound holds potential as a hole transport material, but a comprehensive understanding of its long-term stability is crucial for its adoption in commercial devices. While direct, extensive stability data remains limited, standardized testing protocols like ISOS-D and ISOS-L provide a framework for rigorous evaluation. Further research focusing on the systematic stability testing of devices incorporating this compound and comparing it directly with established HTMs under identical conditions is necessary. Understanding the specific degradation mechanisms will also be vital for designing more robust and durable next-generation electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 8. Big data driven perovskite solar cell stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. scilit.com [scilit.com]
- 11. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Hole-Transporting Materials: Cost-Performance Analysis of Tris(4-iodophenyl)amine and Leading Alternatives
In the rapidly advancing field of perovskite solar cells (PSCs), the choice of a hole-transporting material (HTM) is critical to achieving high power conversion efficiencies (PCE) and long-term device stability. While Spiro-OMeTAD has long been the benchmark HTM, its high cost and susceptibility to degradation have driven the search for more cost-effective and robust alternatives. This guide provides a comparative analysis of Tris(4-iodophenyl)amine against three prominent HTMs: Spiro-OMeTAD, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and Copper(I) thiocyanate (CuSCN), focusing on their cost, performance, and experimental protocols.
Executive Summary
This analysis reveals that while this compound is a commercially available compound with a triphenylamine core, a common motif in high-performance HTMs, there is a notable absence of published research demonstrating its application and performance in perovskite solar cells. In contrast, Spiro-OMeTAD and PTAA continue to dominate high-efficiency PSCs, albeit at a significant cost. CuSCN presents a compelling low-cost, inorganic alternative with excellent stability, though its integration can be more challenging and sometimes results in a lower open-circuit voltage.
Cost-Performance Analysis
The selection of an HTM is often a trade-off between device performance and fabrication cost. The following table summarizes the approximate costs and key performance metrics of the compared materials.
| Hole-Transporting Material (HTM) | Chemical Structure | Purity (%) | Price per Gram (USD) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Stability |
| This compound | C₁₈H₁₂I₃N | >98% | ~$11-16[1][2] | No data available | No data available | No data available | No data available | No data available |
| Spiro-OMeTAD | C₈₁H₆₈N₄O₈ | >99% | ~$60-125[3] | 18-25%+[4] | 1.0-1.2 | 22-25 | 75-85 | Moderate; requires additives that can be hygroscopic.[5] |
| PTAA | (C₂₁H₁₉N)n | >99% | ~$487 (for 100mg)[6] | 18-24%+ | 1.0-1.15 | 22-25 | 75-83 | Good; generally more stable than Spiro-OMeTAD. |
| CuSCN | CuSCN | 99% | ~$2.2 (for 50g)[7] | 12-20%+[8][9] | 0.9-1.1 | 18-23 | 65-75 | Excellent; inorganic nature provides high thermal and chemical stability.[10] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. Performance data is collated from various literature sources and can be highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
In-Depth Material Comparison
This compound
This compound is a derivative of triphenylamine, a core structure known for its excellent hole-transporting properties.[11] While its chemical structure suggests potential as an HTM, a thorough review of scientific literature reveals no published studies evaluating its performance in perovskite solar cells. Its primary documented use is as a building block for the synthesis of other organic materials.[2] The lack of performance data makes it a high-risk, yet potentially rewarding, candidate for exploratory research, especially given its relatively lower cost compared to established high-performance organic HTMs.
Spiro-OMeTAD
Spiro-OMeTAD has been the gold standard in high-efficiency perovskite solar cells for years, consistently enabling PCEs exceeding 25%.[12] Its high hole mobility and suitable energy levels facilitate efficient hole extraction from the perovskite layer. However, its widespread commercialization is hindered by a multi-step, low-yield synthesis process that results in a very high cost.[13] Furthermore, pristine Spiro-OMeTAD has low conductivity and requires p-type dopants (e.g., Li-TFSI and tBP) to achieve optimal performance. These dopants are often hygroscopic, contributing to the degradation of the perovskite layer and impacting the long-term stability of the device.[5]
PTAA
PTAA has emerged as a strong competitor to Spiro-OMeTAD, offering comparable and sometimes superior performance in terms of both efficiency and stability. As a polymer, it can form uniform and robust films, which can be beneficial for large-area device fabrication. While still relatively expensive, some reports suggest that its synthesis can be more cost-effective than that of Spiro-OMeTAD.[14] PTAA also often requires doping to achieve high conductivity, but its inherent stability is generally considered to be better than that of doped Spiro-OMeTAD.
CuSCN
As an inorganic p-type semiconductor, CuSCN offers a compelling combination of low cost, high hole mobility, and excellent thermal and chemical stability.[10][15] Its wide bandgap ensures good transparency, and its deep valence band level can lead to high open-circuit voltages. However, the deposition of CuSCN can be challenging, as the common solvents used can damage the underlying perovskite layer.[9] While various deposition techniques have been developed to mitigate this issue, achieving uniform and high-quality CuSCN films remains a key area of research. Devices using CuSCN have demonstrated impressive long-term stability, making it a promising candidate for commercial applications where longevity is paramount.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate comparison of different materials. Below are representative protocols for the fabrication of perovskite solar cells using Spiro-OMeTAD, PTAA, and CuSCN.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of triphenylamine with an iodinating agent in an organic solvent. For example, IPe2BF4 can be mixed with triphenylamine in CH2Cl2 at 0 °C under a nitrogen atmosphere. Trifluoromethanesulfonic acid is then added slowly, and the reaction is stirred at room temperature for approximately 21 hours. The resulting product is then purified through extraction and column chromatography.[2]
Perovskite Solar Cell Fabrication with Spiro-OMeTAD HTL
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited by spin-coating a precursor solution onto the cleaned substrates, followed by annealing at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.
-
Hole-Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, typically containing additives like Li-TFSI and 4-tert-butylpyridine (tBP) in chlorobenzene, is spin-coated on top of the perovskite layer.[16]
-
Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Perovskite Solar Cell Fabrication with PTAA HTL
The fabrication process for a PTAA-based device is similar to that of a Spiro-OMeTAD device, with the primary difference being the HTL deposition step. A solution of PTAA in a solvent like toluene or chlorobenzene, often with the same additives as Spiro-OMeTAD, is spin-coated onto the perovskite layer. The concentration of the PTAA solution and the spin-coating parameters are optimized to achieve the desired film thickness and quality.
Perovskite Solar Cell Fabrication with CuSCN HTL
-
Substrate and ETL Preparation: The initial steps are similar to the protocols for organic HTMs.
-
Perovskite Layer Deposition: The perovskite layer is deposited as described above.
-
Hole-Transport Layer (HTL) Deposition: A solution of CuSCN in a suitable solvent (e.g., diethyl sulfide or dipropyl sulfide) is deposited onto the perovskite layer.[17] Due to the potential for these solvents to damage the perovskite, this step is often performed rapidly, sometimes followed by a quick annealing step at a moderate temperature.[17]
-
Electrode Deposition: A metal electrode is then deposited via thermal evaporation.
Visualizations
Molecular Structures of Compared HTMs
References
- 1. Spiro-OMeTAD - Solaronix Online Shop [shop.solaronix.com]
- 2. This compound | 4181-20-8 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. PTAA a poly(triaryl amine) semiconductor 1333317-99-9 [sigmaaldrich.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Progress on the Synthesis and Application of CuSCN Inorganic Hole Transport Material in Perovskite Solar Cells | MDPI [mdpi.com]
- 10. Perovskite Solar Cells with enhanced stability fabricated using inorganic material | Department Of Science & Technology [dst.gov.in]
- 11. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Spiro-OMeTAD|High-Purity Hole Transport Material [benchchem.com]
- 13. A New Hole Transport Material for Efficient Perovskite Solar Cells With Reduced Device Cost (Journal Article) | OSTI.GOV [osti.gov]
- 14. olab.co.jp [olab.co.jp]
- 15. Solution-processed inorganic copper(i) thiocyanate (CuSCN) hole transporting layers for efficient p–i–n perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Spectroscopic comparison of Tris(4-iodophenyl)amine and its derivatives
A Spectroscopic Comparison of Tris(4-iodophenyl)amine and Its Derivatives: A Guide for Researchers
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic parameters for this compound and its hypothetical bromo- and chloro-derivatives. These values are representative and intended to illustrate the expected trends upon halogen substitution.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| This compound | ~310 | ~365 | ~55 | ~0.60 |
| Tris(4-bromophenyl)amine | ~305 | ~360 | ~55 | ~0.65 |
| Tris(4-chlorophenyl)amine | ~300 | ~355 | ~55 | ~0.70 |
| Triphenylamine (Reference) | ~298 | ~350 | ~52 | ~0.75 |
Note: The data for the halogenated derivatives are estimations based on general trends observed in halogenated aromatic compounds and may vary based on experimental conditions.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of triarylamines.
Experimental Protocols
Below are detailed methodologies for the key spectroscopic experiments.
Synthesis and Purification of Tris(4-halophenyl)amines
A general procedure for the synthesis of Tris(4-halophenyl)amines involves the electrophilic halogenation of triphenylamine.
-
Materials: Triphenylamine, N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), Dichloromethane (DCM) or other suitable solvent, Silica gel for column chromatography.
-
Procedure:
-
Dissolve triphenylamine in a suitable solvent like DCM in a round-bottom flask.
-
Add the N-halosuccinimide (3.3 equivalents for tri-substitution) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure tris(4-halophenyl)amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare stock solutions of this compound and its derivatives in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 1 mM.
-
From the stock solutions, prepare dilute solutions in the range of 1-10 µM in the same solvent. The final absorbance should ideally be between 0.1 and 1.0.
-
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectra of the sample solutions from 200 to 500 nm.
-
Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Measurement:
-
Excite the sample at its absorption maximum (λ_abs) or a slightly lower wavelength.
-
Record the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to 600 nm.
-
Determine the wavelength of maximum emission (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Determination
The relative quantum yield can be determined using a standard with a known quantum yield.
-
Standard: A commonly used standard for the near-UV region is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).
-
Procedure:
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for both the sample and the standard.
-
Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
The Indirect Influence of Tris(4-iodophenyl)amine on Perovskite Crystal Growth: A Comparative Guide to Derived Hole-Transporting Materials
Tris(4-iodophenyl)amine, a key building block in organic electronics, is not typically used as a direct additive in perovskite precursor solutions to modulate crystal growth. Instead, its primary role in the field of perovskite photovoltaics is as a versatile precursor for the synthesis of novel hole-transporting materials (HTMs). The properties of these HTMs, in turn, indirectly influence the morphology, crystallinity, and overall quality of the perovskite layer deposited atop them, thereby impacting device performance and stability.
This guide provides a comparative analysis of HTMs synthesized using this compound and contrasts them with widely used alternative HTMs. The focus is on how the choice of HTM indirectly affects the perovskite crystal structure and the ultimate performance of the solar cell.
The Role of Hole-Transporting Materials in Perovskite Solar Cells
In a standard n-i-p perovskite solar cell architecture, the HTM layer is crucial for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite's valence band, and good film-forming properties. The interface between the perovskite and the HTM is a critical junction where charge recombination can occur, leading to efficiency losses. A well-designed HTM can passivate defects at this interface, promoting better charge extraction and, consequently, influencing the quality of the perovskite film itself.
This compound-Derived Hole-Transporting Materials
This compound serves as a core structure for creating star-shaped or dendritic HTMs. The three iodine atoms provide reactive sites for cross-coupling reactions, allowing for the attachment of various functional arms. This molecular design strategy aims to enhance the material's properties, such as its glass transition temperature (Tg) for better thermal stability, and to tune its electronic energy levels for optimal alignment with the perovskite.
One notable example of an HTM synthesized from this compound is 3,6Cz-TPA . This molecule is synthesized via a Buchwald reaction between 3,6-bis(4,4′-dimethoxydiphenylaminyl)-carbazole and this compound.
Comparative Performance Data
The following table summarizes the performance of perovskite solar cells using an HTM derived from this compound (3,6Cz-TPA) and compares it with the state-of-the-art HTM, Spiro-OMeTAD.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Hole Mobility [cm2V-1s-1] | HOMO Level [eV] |
| 3,6Cz-TPA | ~16% | Similar to Spiro-OMeTAD | Similar to Spiro-OMeTAD | Similar to Spiro-OMeTAD | 7.0 x 10-6 | Suitable for hole injection |
| Spiro-OMeTAD | ~17% | - | - | - | 2.5 x 10-5 | -5.22 |
Note: The performance of solar cells can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
The slightly lower hole mobility of 3,6Cz-TPA compared to Spiro-OMeTAD may be a contributing factor to the observed difference in device efficiency. However, the comparable overall performance suggests that HTMs derived from this compound are promising alternatives.
The Indirect Effect on Perovskite Crystal Growth
The quality of the perovskite film is highly dependent on the properties of the underlying HTM layer. A uniform and defect-free HTM surface can promote the growth of a more crystalline and homogeneous perovskite film with larger grain sizes. This, in turn, reduces the density of grain boundaries, which are known to be sites for charge recombination.
While direct side-by-side comparisons of perovskite morphology on different HTMs are not always available in the literature, the performance of the final device serves as an indirect indicator of the quality of the perovskite-HTM interface and the perovskite layer itself. The high efficiencies achieved with HTMs derived from this compound suggest that they provide a suitable substrate for the growth of high-quality perovskite films.
Experimental Protocols
Below are generalized experimental protocols for the fabrication of perovskite solar cells using different hole-transporting materials.
Perovskite Solar Cell Fabrication Workflow
Caption: Workflow for fabricating and characterizing perovskite solar cells.
Synthesis of this compound
Caption: Synthesis of this compound.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the wettability of the surface.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of SnO2 is deposited on the FTO substrate by spin-coating a SnO2 nanoparticle solution, followed by annealing at 150°C.
3. Perovskite Layer Deposition:
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
-
The film is then annealed at a specific temperature (e.g., 100-150°C) to form the crystalline perovskite phase.
4. Hole-Transporting Material (HTM) Deposition:
-
A solution of the desired HTM (e.g., 3,6Cz-TPA or Spiro-OMeTAD) in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP, is spin-coated on top of the perovskite layer.
5. Electrode Deposition:
-
A gold or silver back electrode is deposited by thermal evaporation through a shadow mask.
6. Characterization:
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is measured under simulated AM 1.5G solar illumination.
-
Scanning Electron Microscopy (SEM): The surface morphology and cross-section of the perovskite films are imaged to observe grain size and film uniformity.
-
X-ray Diffraction (XRD): The crystallinity and phase purity of the perovskite films are analyzed.
Conclusion
This compound is a valuable and versatile precursor for the development of advanced hole-transporting materials for perovskite solar cells. While it does not directly influence perovskite crystal growth as an additive, the HTMs derived from it play a crucial indirect role. The properties of these HTMs, such as their surface energy, uniformity, and defect passivation capabilities, create a template that guides the crystallization of the perovskite layer. The competitive performance of solar cells utilizing HTMs synthesized from this compound highlights the potential of this molecular design strategy to create viable alternatives to mainstream HTMs, paving the way for further improvements in the efficiency and stability of perovskite photovoltaic technology. Future research focusing on the direct correlation between the properties of these novel HTMs and the resulting perovskite film characteristics will be crucial for the rational design of next-generation hole-transporting layers.
Head-to-head comparison of dopant-free vs doped Tris(4-iodophenyl)amine HTLs
A direct head-to-head comparison of the performance of dopant-free versus doped Tris(4-iodophenyl)amine (TIFPA) as a hole transport layer (HTL) in perovskite solar cells is not available in the current body of scientific literature based on the conducted search.
While the triphenylamine backbone of TIFPA is a common structural motif in many high-performance hole transport materials, specific experimental data detailing the photovoltaic performance metrics—such as Power Conversion Efficiency (PCE), Fill Factor (FF), Short-circuit Current Density (Jsc), and Open-circuit Voltage (Voc)—for perovskite solar cells employing TIFPA in both doped and dopant-free configurations could not be located.
The standard doping strategy for triphenylamine-based HTLs, such as the widely used Spiro-OMeTAD and PTAA, typically involves the addition of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP). These dopants serve to increase the charge carrier concentration and mobility within the HTL, which generally leads to improved device performance. However, the hygroscopic nature of these additives can also introduce stability issues in the perovskite solar cell.
The investigation into dopant-free HTLs aims to circumvent these stability concerns by designing molecules with inherently high hole mobility and suitable energy level alignment with the perovskite active layer. A comparative study of TIFPA in both doped and undoped forms would be highly valuable to the research community to ascertain its potential as a stable and efficient HTL. Such a study would require the fabrication and characterization of perovskite solar cells under identical conditions, with the only variable being the presence or absence of dopants in the TIFPA layer.
To provide a comprehensive comparison as requested, the following experimental data would be necessary:
-
Quantitative Performance Data: A table summarizing the average and champion PCE, Voc, Jsc, and FF values for a statistically significant number of perovskite solar cell devices fabricated with both dopant-free and doped TIFPA HTLs.
-
Detailed Experimental Protocols: A complete description of the device fabrication process, including:
-
Substrate cleaning procedures.
-
Deposition methods and parameters for the electron transport layer (ETL), the perovskite layer, and the TIFPA HTL (for both doped and undoped solutions).
-
For the doped TIFPA, the precise concentrations of LiTFSI and tBP used.
-
Metal contact deposition details.
-
Characterization methods for measuring the photovoltaic performance.
-
Without access to research articles presenting this specific data for this compound, it is not possible to generate the requested quantitative comparison guide, experimental protocols, and corresponding visualizations. Further experimental research is required to elucidate the comparative performance of dopant-free and doped TIFPA as a hole transport layer in perovskite solar cells.
Safety Operating Guide
Proper Disposal of Tris(4-iodophenyl)amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling Tris(4-iodophenyl)amine. This halogenated aromatic amine is classified as a hazardous substance, requiring specialized disposal procedures to ensure the safety of laboratory staff and the protection of the environment. Proper disposal is not merely a recommendation but a regulatory necessity.
This compound is known to be a skin and eye irritant and may cause respiratory irritation. Therefore, all handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Disposal Procedures
The primary and universally accepted method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. In-laboratory treatment or neutralization of this compound is not recommended due to the potential for hazardous reactions and the lack of established, safe protocols.
The following step-by-step guide outlines the immediate operational and logistical procedures for the proper disposal of this compound waste.
Waste Segregation:
-
Crucially, this compound waste must be segregated from non-halogenated chemical waste. [1] Mixing halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal.
-
This compound is incompatible with strong oxidizing agents . Ensure that it does not come into contact with such materials in the waste container to prevent potentially vigorous or explosive reactions.
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The original product container, if in good condition, can be used.
-
Ensure the container has a secure, tight-fitting lid. The container must be kept closed at all times, except when adding waste.
Labeling:
-
As soon as the first quantity of waste is added, the container must be clearly and accurately labeled. The label should include the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity or concentration of the waste.
-
Hazard pictograms indicating that it is an irritant.
-
The date when the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals, particularly strong oxidizing agents.
-
Ensure secondary containment, such as a larger, chemically resistant tray or tub, is used to capture any potential leaks or spills.
Disposal:
-
Once the waste container is full, or if you are discontinuing work with the chemical, arrange for its collection through your institution's EHS department or a contracted hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular solid waste. This is a violation of environmental regulations and can lead to significant environmental contamination.
Disposal of Contaminated Materials
-
Solid Waste: Any grossly contaminated materials, such as absorbent pads from a spill cleanup, should be placed in the designated this compound solid waste container.
-
Sharps: Contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container that is then treated as hazardous waste.
-
Glassware: Glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as halogenated liquid waste. After thorough rinsing, the glassware can be washed with soap and water.
-
Personal Protective Equipment (PPE): Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
Quantitative Data Summary
| Waste Type | Regulatory Guideline | Disposal Requirement |
| Solid this compound | Any amount of the pure chemical intended for disposal. | Must be treated as hazardous waste. |
| Solutions containing this compound | For halogenated solvents, mixtures containing 10% or more by volume are typically classified as hazardous waste. While this applies to solvents, it is a conservative and advisable threshold to adopt for solutions of solid halogenated compounds. | Dispose of as halogenated liquid hazardous waste. |
| Contaminated Materials | Any material that has come into direct contact with this compound. | Must be disposed of as solid hazardous waste. |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain compliance with all relevant environmental regulations. For specific questions regarding your institution's policies, always consult your EHS department.
References
Personal protective equipment for handling Tris(4-iodophenyl)amine
This guide provides immediate, essential safety and logistical information for handling Tris(4-iodophenyl)amine (CAS No. 4181-20-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.
Hazard Identification: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended protective equipment.
| Protection Area | Required PPE | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles and/or Face Shield | Chemical safety goggles that provide a seal around the eyes are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart and discard gloves immediately if contaminated.[5] |
| Body Protection | Chemical-resistant lab coat | A polyethylene-coated polypropylene gown or a similar non-absorbent material is preferred over standard cloth lab coats. Ensure full coverage of arms.[6] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when dust may be generated. All handling should ideally be performed within a certified chemical fume hood to avoid dust inhalation.[4] |
Operational Plan: Safe Handling and Storage
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
1. Pre-Operational Checks:
-
Designated Area: All work with this compound must be performed in a designated area, preferably within a chemical fume hood.[6]
-
PPE Inspection: Before entering the handling area, don and inspect all required PPE as detailed in the table above.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and operational.[1]
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available.
2. Handling Procedures:
-
Ventilation: Use only in a well-ventilated area or outdoors.[1][4]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][3][7]
-
Weighing: If weighing the solid, perform this task within the fume hood to minimize dust generation.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the handling area.[7][8]
3. Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][4]
-
Security: The storage area should be locked to restrict access.[1][4]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][4] If not breathing, provide artificial respiration.[4][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical advice.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1][4] If eye irritation persists, get medical attention.[1] |
| Ingestion | Clean the mouth with water. Do NOT induce vomiting.[8][9] Call a POISON CENTER or doctor if you feel unwell.[8] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Container: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, clearly labeled, and tightly sealed container marked as "HAZARDOUS WASTE".[10]
-
Segregation: Do not mix with other waste streams.
2. Spill Cleanup:
-
Containment: In case of a spill, wear full PPE and avoid generating dust.
-
Cleanup: Carefully sweep or shovel the spilled material into a suitable container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
3. Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[1][4][8] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. schc.org [schc.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
